molecular formula C7H11N3O2 B186488 ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 23286-70-6

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B186488
CAS No.: 23286-70-6
M. Wt: 169.18 g/mol
InChI Key: WOCMIZZYXHVSPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCMIZZYXHVSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350579
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23286-70-6
Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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Record name ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrazole core, a functional group that is a constituent of many biologically active compounds.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of various pharmaceutical agents.[2]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 23286-70-6[3]
Molecular Formula C₇H₁₁N₃O₂[3]
Molecular Weight 169.18 g/mol [3]
Canonical SMILES CCOC(=O)C1=C(NN=C1N)C[3]
InChI Key WOCMIZZYXHVSPS-UHFFFAOYSA-N[3]

Table 2: Physical and Spectroscopic Data

PropertyValueSource
Physical State Solid[4]
Melting Point 96-100 °C[4]
¹H NMR Chemical shifts correspond to the proposed structure.[5]
¹³C NMR Typical chemical shifts for a 4,5-dihydro-1H-pyrazole ring are observed.[5]
Mass Spectrometry EI-MS: m/z = 155 [M+1]⁺ (for a similar pyrazole carboxylate)[6]
Crystallography Triclinic, P-1 space group (for a related methylsulfanyl derivative)[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the condensation of a hydrazine derivative with a suitable β-keto ester or an equivalent precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, which is applicable to the title compound.

G General Synthesis Workflow for Pyrazole Derivatives reagents Starting Reagents (e.g., Hydrazine, β-Keto Ester) reaction Condensation Reaction (Solvent, Catalyst, Heat) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Related Pyrazole

The following protocol is adapted from a published procedure for the synthesis of a structurally similar compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which provides valuable insight into the experimental conditions.[2]

Materials:

  • Potassium hydroxide

  • Acetonitrile (MeCN)

  • Ethyl cyanoacetate

  • Carbon disulfide

  • Dimethyl sulfate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of potassium hydroxide (0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath.

  • Ethyl cyanoacetate (0.2 mol) is added gradually to the cooled solution with stirring.

  • After stirring for 30 minutes at 273 K, carbon disulfide (0.2 mol) is added while maintaining vigorous stirring.

  • Stirring is continued for 1 hour, after which dimethyl sulfate (0.4 mol) is added dropwise. The reaction mixture is left to stir overnight.

  • The mixture is filtered, and the filtrate is concentrated on a rotary evaporator to remove the solvent.

  • The residue is dissolved in ethanol (50 ml), and hydrazine hydrate (0.2 mol) is added dropwise.

  • The solution is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography to afford the final product.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, particularly as analgesic and anti-inflammatory agents.[7][8] The pyrazole scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Table 3: Reported Biological Activities of Related Pyrazole Derivatives

ActivityModelKey FindingsReference
Analgesic Acetic acid-induced writhing test in miceSignificant reduction in writhing compared to control.[7]
Anti-inflammatory Carrageenan-induced paw edema test in ratsSignificant inhibition of paw edema.[7]
Ulcerogenic Potential -Showed a significantly lower ulcerogenic index compared to diclofenac sodium.[7]
Potential Mechanism of Action

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the anti-inflammatory activity of many pyrazole-containing compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G Hypothesized Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate (or derivative) Pyrazole->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by pyrazole derivatives.

Safety and Handling

This compound and its derivatives are classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds.

GHS Hazard Statements:

  • H315: Causes skin irritation[3][9]

  • H319: Causes serious eye irritation[3][9]

  • H335: May cause respiratory irritation[3][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.[10]

References

A Technical Guide to the Structure Elucidation of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and precise structural confirmation is critical for research and development. This document outlines the expected spectroscopic signatures, detailed experimental protocols for synthesis and analysis, and logical workflows for structural verification.

Molecular Identity and Properties

This compound is a heterocyclic organic compound. Its fundamental properties are crucial for its handling and characterization. The existence of tautomers (specifically, the 3-amino tautomer) is possible, though the 5-amino form is commonly depicted. Spectroscopic analysis is essential to confirm the dominant tautomeric form in a given state.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester[1]
CAS Number 23286-70-6[1]
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
SMILES CCOC(=O)C1=C(NN=C1N)C[1]

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected signals in a solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~11.5 - 12.5Broad Singlet1HPyrazole NH
~5.5 - 6.5Broad Singlet2HAmino NH
~4.12Quartet (q)2HO-CH ₂-CH₃
~2.10Singlet (s)3HPyrazole-CH
~1.22Triplet (t)3HO-CH₂-CH
¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments in the molecule. Seven distinct signals are expected.

Chemical Shift (δ) ppm (Predicted)Assignment
~165Ester Carbonyl (C =O)
~155Pyrazole C 5-NH₂
~145Pyrazole C 3-CH₃
~95Pyrazole C 4
~59Ethoxy C H₂
~14Ethoxy C H₃
~11Pyrazole-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3450 - 3200N-H StretchAmino (NH₂) & Pyrazole (N-H)
3000 - 2850C-H StretchAlkyl (CH₃, CH₂)
1710 - 1680C=O StretchEster Carbonyl
1640 - 1580N-H BendAmino (NH₂)
1580 - 1475C=N, C=C StretchPyrazole Ring
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural components.

m/z (Predicted)Assignment
169[M]⁺ (Molecular Ion)
140[M - C₂H₅]⁺
124[M - OC₂H₅]⁺
96[M - COOC₂H₅]⁺

Visualized Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of the molecule, the process for its structural confirmation, and its synthesis.

Figure 1: Chemical Structure of the target molecule.

synthesis_pathway Figure 2: Plausible Synthesis Pathway cluster_reagents reagent1 Ethyl 2-cyano-3-oxobutanoate plus + conditions Solvent (e.g., Ethanol) Reflux reagent1->conditions reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->conditions product Ethyl 5-amino-3-methyl-1H- pyrazole-4-carboxylate conditions->product

Figure 2: A common and plausible synthesis pathway.

elucidation_workflow Figure 3: Structure Elucidation Workflow cluster_spectroscopy Techniques start Synthesis & Purification analysis Spectroscopic Analysis start->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FT-IR analysis->ir ms Mass Spectrometry analysis->ms interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation

Figure 3: A logical workflow for structure elucidation.

Experimental Protocols

The following sections provide detailed, practical methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol

This protocol describes a common method for synthesizing 5-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine.

Reagents and Equipment:

  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In the flask, dissolve ethyl 2-cyano-3-oxobutanoate (0.10 mol) in absolute ethanol (100 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add hydrazine hydrate (0.11 mol) dropwise to the stirred solution. The addition may be exothermic; maintain the temperature below 40°C if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from ethanol.

Characterization Protocols

Standard analytical techniques are employed to verify the structure of the synthesized product.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same sample. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. Utilize proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of multiple spectroscopic techniques. By correlating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can unequivocally confirm the identity, purity, and precise chemical structure of this important heterocyclic compound. The protocols and expected data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and analysis of pyrazole-based molecules, ensuring accuracy and reliability in their research and development endeavors.

References

In-Depth Technical Guide: Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23286-70-6

This technical guide provides a comprehensive overview of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a yellow flaky crystalline solid.[1] It is readily soluble in common organic solvents such as ethanol, acetone, and benzene, and it is also soluble in water.[1]

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol [2]
CAS Number 23286-70-6[2]
Appearance Yellow flaky crystal[1]
Melting Point 102-104 °C[1]
Solubility Soluble in water and common organic solvents[1]
InChI InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)[2]
InChIKey WOCMIZZYXHVSPS-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C1=C(NN=C1N)C[2]

Synthesis

General Synthetic Pathway

The synthesis of 5-aminopyrazoles often proceeds via the condensation of a β-ketonitrile or a related precursor with hydrazine or a hydrazine derivative. For the target molecule, a likely precursor would be an ethoxymethylenecyanoacetate derivative which is then cyclized with a hydrazine.

Synthesis_Pathway Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethyl (ethoxymethylene)cyanoacetate Ethyl_Cyanoacetate->Intermediate_A Triethyl Orthoformate, Acetic Anhydride Target_Molecule Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Intermediate_A->Target_Molecule Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrazine Hydrate

Caption: Plausible synthetic route to this compound.

Illustrative Experimental Protocol (Based on related compounds)

The following protocol is for the synthesis of a structurally similar compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and can be adapted for the target molecule.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine (or hydrazine hydrate for the N-unsubstituted pyrazole)

  • Toluene

  • Chilled brine solution

Procedure:

  • Ethyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.

  • Methylhydrazine is added dropwise to the reactor at a controlled temperature of 20-25 °C using a chilled brine bath.

  • The reaction mixture is stirred for 1-3 hours at this temperature.

  • The mixture is then heated to reflux for 2 hours.

  • After reflux, the solution is cooled to 9-10 °C to allow for product precipitation.

  • The resulting solid is collected by filtration and dried to yield the pyrazole product.

Applications in Drug Development and Agrochemicals

The primary documented application of this compound is as a crucial intermediate in the synthesis of the sulfonylurea herbicide, pyrazosulfuron-ethyl .[3]

Synthesis of Pyrazosulfuron-Ethyl

Pyrazosulfuron-ethyl is a broad-spectrum herbicide that acts by inhibiting the biosynthesis of essential amino acids in plants.[4] The synthesis involves the sulfamoylation of the 5-amino group of the pyrazole ring, followed by condensation with a pyrimidine derivative.

Pyrazosulfuron_Synthesis Pyrazole_Intermediate Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Sulfonamide_Intermediate Sulfonamide Derivative Pyrazole_Intermediate->Sulfonamide_Intermediate Base Pyrazosulfuron_Ethyl Pyrazosulfuron-Ethyl Sulfonamide_Intermediate->Pyrazosulfuron_Ethyl Phosgene or Triphosgene, Condensation Reagent_A 2-(Chlorosulfonyl)benzoic acid ethyl ester Reagent_A->Sulfonamide_Intermediate Reagent_B 2-Amino-4,6-dimethoxypyrimidine Reagent_B->Pyrazosulfuron_Ethyl

Caption: Synthetic pathway from the title compound to the herbicide Pyrazosulfuron-Ethyl.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory

  • Analgesic

  • Anticancer

  • Antimicrobial

The presence of amino and carboxylate functional groups on the pyrazole ring of the title compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Hazard Information

Based on available data, this compound is classified with the following hazards:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Signaling Pathways of Related Pyrazole Derivatives

Specific signaling pathway involvement for this compound has not been elucidated. However, numerous pyrazole-containing compounds are known to modulate key signaling pathways implicated in various diseases. For instance, certain pyrazole derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Pyrazole_Inhibitor Pyrazole Derivative (Potential Inhibitor) Pyrazole_Inhibitor->EGFR

Caption: General representation of the EGFR signaling pathway and the potential inhibitory action of pyrazole derivatives.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the agrochemical industry. Its versatile structure, featuring a functionalized pyrazole core, also presents opportunities for the development of novel compounds in the field of medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives could unveil new therapeutic applications.

References

An In-depth Technical Guide on Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its relevance in biological systems.

Physicochemical Properties

This compound is a substituted pyrazole derivative. Its core structure is a five-membered aromatic ring containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The quantitative properties of this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂PubChem[2][3]
Molecular Weight 169.18 g/mol PubChem[2][3], Sigma-Aldrich[4]
IUPAC Name This compoundPubChem[2]
CAS Number 23286-70-6PubChem[2]
Canonical SMILES CCOC(=O)C1=C(C(=NN=C1)N)CPubChem[2]
InChI Key WOCMIZZYXHVSPS-UHFFFAOYSA-NPubChem[2]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Below is a representative experimental protocol for the synthesis of a structurally related compound, ethyl 5-amino-1H-pyrazole-4-carboxylate, which can be adapted for the synthesis of the title compound.

General Procedure for the Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

This protocol describes the synthesis from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine.

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

  • Hydrazine (1 equivalent)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for an extended period (e.g., overnight).

  • Remove the solvent under reduced pressure (in vacuo).

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate to yield the product as a light-yellow solid.[5]

Biological Significance

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] These activities include anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][6] For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally similar to the title compound, have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies.[6][7] The pyrazole scaffold often serves as a key pharmacophore that interacts with biological targets such as enzymes and receptors.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (1,3-Dicarbonyl Compound & Hydrazine) Reaction Condensation Reaction (in Ethanol) Start->Reaction Mixing Workup Aqueous Workup & Extraction Reaction->Workup Post-reaction Purification Purification (e.g., Recrystallization) Workup->Purification Crude Product Product Final Product: Ethyl 5-amino-3-methyl-1H- pyrazole-4-carboxylate Purification->Product Pure Compound

Caption: Generalized workflow for the synthesis of this compound.

References

The Versatile Scaffold: A Technical Guide to the Potential Biological Activity of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct and extensive biological data on the core molecule is limited, its role as a versatile scaffold for the synthesis of a wide array of biologically active derivatives is well-documented. This technical guide provides a comprehensive overview of the synthesis, and the potential biological activities of this pyrazole derivative, drawing insights from the numerous studies on its analogues. The document details experimental protocols for its synthesis and for the biological evaluation of its derivatives, presents quantitative data in structured tables, and utilizes visualizations to illustrate synthetic pathways and potential mechanisms of action.

Introduction

The pyrazole nucleus is a prominent feature in many pharmaceuticals and agrochemicals, owing to its unique chemical properties and diverse biological activities. This compound serves as a crucial starting material for the synthesis of a multitude of derivatives exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Its structural features, particularly the presence of amino and carboxylate groups, provide reactive sites for further chemical modifications, enabling the generation of large libraries of compounds for drug discovery. This guide explores the foundational importance of this molecule and the biological potential unlocked through its chemical elaboration.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the condensation of a β-ketoester equivalent with a hydrazine derivative.

General Experimental Protocol

A widely adopted synthetic route is the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Toluene

Procedure:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in toluene, an equimolar amount of hydrazine hydrate is added dropwise at room temperature with constant stirring.

  • The reaction mixture is then heated to reflux for a period of 2 to 4 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Reaction Vessel Reaction in Toluene (Reflux, 2-4h) Ethyl 2-cyano-3-ethoxyacrylate->Reaction Vessel Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Vessel Solvent Removal Solvent Removal (Reduced Pressure) Reaction Vessel->Solvent Removal Recrystallization Recrystallization (Ethanol) Solvent Removal->Recrystallization Final Product Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Recrystallization->Final Product

Caption: General Synthesis Workflow for this compound.

Potential Biological Activities

While specific quantitative data on the biological activity of the parent compound, this compound, is scarce in publicly available literature, its derivatives have been extensively studied and have shown significant promise in various therapeutic areas. The following sections summarize the key findings for these derivatives, which infer the latent biological potential of the core scaffold.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been reported to possess potent anti-inflammatory and analgesic properties. These activities are often evaluated using standard in vivo models.

Experimental Protocols:

  • Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the sub-plantar region of the rat hind paw. The volume of the paw is measured at different time intervals after administration of the test compound, and the percentage inhibition of edema is calculated.

  • Acetic Acid-Induced Writhing in Mice: This model is used to evaluate analgesic activity. Mice are administered acetic acid intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specific period after the administration of the test compound, and the percentage protection from writhing is determined.

Quantitative Data for Derivatives:

DerivativeTest ModelDose (mg/kg)% Inhibition / EffectReference
Ethyl 5-amino-3-methylthio-1-(substituted)-1H-pyrazole-4-carboxylatesCarrageenan-induced paw edema25Significant anti-inflammatory activity[1][2]
Ethyl 5-amino-3-methylthio-1-(substituted)-1H-pyrazole-4-carboxylatesAcetic acid-induced writhing25Significant analgesic activity[1]
Antimicrobial Activity

Various derivatives synthesized from the core pyrazole scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Experimental Protocols:

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates and inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

  • Agar Disk Diffusion Method: In this method, a standardized microbial suspension is uniformly spread on an agar plate. Paper disks impregnated with the test compound are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured to assess the antimicrobial activity.

Quantitative Data for Derivatives:

Derivative ClassMicroorganismMIC (µg/mL)Reference
Carboxamide derivatives of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideS. aureus, E. coliVaries[3]
Fused pyrazoloazinesVarious bacteria and fungiVaries[4]
Anticancer Activity

The this compound scaffold is a key building block for the synthesis of compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines.

Experimental Protocols:

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. Cancer cells are treated with the test compound for a specific period. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Quantitative Data for Derivatives:

Derivative ClassCancer Cell LineIC50 (µM)Reference
Fused pyrazolo[1,5-a]pyrimidine carboxylatesHuman colon carcinoma (Colo-205)Varies[4]
5-aminopyrazole-4/3-ethylcarboxylates derivativesHuman colon carcinoma (Colo-205)Varies[4]

Inferred Mechanism of Action

The diverse biological activities of the derivatives of this compound suggest that they may interact with multiple biological targets. Based on the activities of these derivatives, the following mechanisms of action can be inferred for this class of compounds.

G cluster_compound Pyrazole Scaffold cluster_targets Potential Molecular Targets cluster_outcomes Biological Outcomes Pyrazole Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate (Core Scaffold) Kinases Protein Kinases (e.g., Tyr, Ser/Thr Kinases) Pyrazole->Kinases Inhibition COX Cyclooxygenase (COX-1, COX-2) Pyrazole->COX Inhibition MicrobialEnzymes Microbial Enzymes/ Structural Proteins Pyrazole->MicrobialEnzymes Disruption Anticancer Anticancer Activity (Apoptosis, Anti-proliferative) Kinases->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Activity COX->AntiInflammatory Antimicrobial Antimicrobial Activity MicrobialEnzymes->Antimicrobial

Caption: Inferred Mechanisms of Action for Derivatives of this compound.

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is plausible that derivatives of this compound share this mechanism.

  • Anticancer Effects: The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Antimicrobial Effects: The mechanism of antimicrobial action is likely diverse and may involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. While the biological activity of the core molecule itself is not extensively characterized, the broad and potent activities of its numerous derivatives underscore its significance as a privileged structure in drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on a more detailed biological characterization of the core compound to better understand its intrinsic properties and to guide the rational design of more potent and selective derivatives for a variety of therapeutic targets.

References

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a precursor in the development of kinase inhibitors, notably those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers. This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as an in-depth resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound possesses the chemical formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1] The structural features of this molecule, including an amino group and an ester functional group on a pyrazole ring, make it a valuable synthon for further chemical modifications.

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation of a β-ketoester, such as ethyl acetoacetate, with a cyano-containing compound, followed by cyclization with hydrazine hydrate. A plausible synthetic workflow is outlined below.

Synthesis_Workflow reagent1 Ethyl Acetoacetate + Ethyl Cyanoacetate intermediate1 Ethyl 2-cyano-3-oxobutanoate reagent1->intermediate1 Condensation product This compound intermediate1->product Cyclization reagent2 Hydrazine Hydrate

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Structural Analog

Materials:

  • Potassium hydroxide (11.2 g, 0.2 mol)

  • Acetonitrile (200 ml)

  • Ethyl cyanoacetate (22.7 g, 0.2 mol)

  • Carbon disulfide (15.2 g, 0.2 mol)

  • Dimethyl sulfate (50.4 g, 0.4 mol)

  • Ethanol (50 ml)

  • Hydrazine hydrate (12.5 g, 0.2 mol)

Procedure:

  • A solution of potassium hydroxide in acetonitrile is prepared in a round-bottomed flask and cooled in an ice bath.

  • Ethyl cyanoacetate is added dropwise to the cooled solution.

  • After stirring for 30 minutes at 273 K, carbon disulfide is added with vigorous stirring.

  • Stirring is continued for 1 hour, followed by the dropwise addition of dimethyl sulfate. The reaction mixture is left overnight.

  • The mixture is filtered, and the solvent is removed from the filtrate by rotary evaporation.

  • The residue is dissolved in ethanol, and hydrazine hydrate is added dropwise.

  • The solution is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography to afford the final product.[2]

Spectroscopic and Physicochemical Data

Comprehensive spectroscopic data for the title compound is limited in the public domain. However, data for the closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is available and provides a useful reference.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue (for this compound)Value (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)Reference
Molecular FormulaC₇H₁₁N₃O₂C₇H₁₁N₃O₂[1]
Molecular Weight169.18 g/mol 169.18 g/mol [3][4]
CAS Number23286-70-631037-02-2[1]
Mass Spectrum (EI)Data not availableSee NIST WebBook[4]
IR SpectrumData not availableSee NIST WebBook[5]
¹³C NMR SpectrumData not availableSee PubChem[3]

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising biological activities, including analgesic and anti-inflammatory effects.[6] More recently, aminopyrazole-based compounds have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and survival.[7][8]

FGFR Signaling Pathway

Aberrant activation of the FGFR signaling pathway is a driving factor in many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated are the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, all of which ultimately lead to changes in gene expression that promote cell growth and survival.[9][10][11][12]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus PLCg->nucleus STAT->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression

Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Mechanism of Action of Pyrazole-Based FGFR Inhibitors

Aminopyrazole derivatives have been developed as inhibitors of FGFRs. These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This blockade of FGFR activation effectively shuts down the downstream signaling cascades that drive tumor growth.

Inhibition_Workflow inhibitor Aminopyrazole Inhibitor (e.g., AZD4547) fgfr FGFR Kinase Domain inhibitor->fgfr Binds to ATP-binding site downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) fgfr->downstream Phosphorylation Blocked atp ATP atp->fgfr Blocked inhibition Inhibition of Cell Proliferation & Survival downstream->inhibition

Caption: Mechanism of action of aminopyrazole-based FGFR inhibitors.

Biological Activity Data

While specific IC₅₀ values for the title compound are not available, studies on related aminopyrazole derivatives demonstrate their potential as FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-1-carbonyl derivatives showed potent inhibition of FGFR1-3 and various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of a Representative Aminopyrazole Derivative (Compound 8e) [7]

TargetIC₅₀ (nM)
FGFR156.4
FGFR235.2
FGFR395.5
SNU-16 cell line710
MCF-7 cell line1260

Conclusion

This compound is a key building block in the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a diverse range of derivatives with significant biological activities. The demonstrated efficacy of related aminopyrazole compounds as inhibitors of the FGFR signaling pathway highlights the potential of this scaffold in the development of targeted cancer therapies. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore its full therapeutic potential.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Aminopyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. These heterocyclic compounds have demonstrated a remarkable breadth of biological activity, most notably as potent kinase inhibitors in oncology and immunology. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for aminopyrazole carboxylates. It further delves into their mechanism of action by exploring the signaling pathways they modulate and presents key quantitative data for prominent derivatives.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocyclic system.[4][5][6][7][8] The term 'pyrazole' itself was coined by Knorr in the same year.[4] While Knorr's initial work focused on pyrazolones, the fundamental reaction pathway paved the way for the synthesis of a vast array of pyrazole derivatives, including the aminopyrazoles.

The synthesis of aminopyrazoles gained momentum with the development of new synthetic strategies. As early as 1884, the condensation of malononitrile with hydrazine was reported to yield 3,5-diaminopyrazole.[9] The introduction of the carboxylate functionality, leading to aminopyrazole carboxylates, provided a crucial handle for further chemical modifications, significantly expanding the chemical space accessible to medicinal chemists. These early synthetic efforts were instrumental in establishing the fundamental chemistry of the aminopyrazole core.

The therapeutic potential of aminopyrazole derivatives became increasingly apparent throughout the 20th century, with compounds exhibiting a wide range of pharmacological activities.[5][7] However, it was in the late 20th and early 21st centuries that aminopyrazole carboxylates truly came to the forefront of drug discovery, particularly with the rise of targeted therapies. Their ability to serve as effective scaffolds for kinase inhibitors has led to the development of several clinically successful drugs and a multitude of candidates in clinical trials.[10]

Key Synthetic Methodologies

The synthesis of aminopyrazole carboxylates and their subsequent elaboration into more complex heterocyclic systems is a well-established field with a variety of robust methods.

Knorr Pyrazole Synthesis

The Knorr synthesis remains a widely used method for the preparation of pyrazole rings. The reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically in the presence of an acid catalyst.[2][3]

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Cyclization [3]

  • Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

    • Allow the reaction to cool slowly while stirring.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the collected product with a small amount of water and air-dry.

G Knorr Pyrazole Synthesis Workflow start Start reactants Combine β-ketoester and Hydrazine Derivative start->reactants solvent_catalyst Add Solvent (e.g., 1-propanol) and Acid Catalyst (e.g., Acetic Acid) reactants->solvent_catalyst heating Heat Reaction Mixture (e.g., 100°C) solvent_catalyst->heating monitoring Monitor Reaction by TLC heating->monitoring precipitation Add Water to Precipitate Product monitoring->precipitation filtration Filter and Wash Solid Product precipitation->filtration drying Air-dry the Pyrazole Product filtration->drying end End drying->end

A simplified workflow for the Knorr pyrazole synthesis.
Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic enaminonitrile, which can be hydrolyzed to a cyclic ketone. This method is particularly useful for the synthesis of 4-aminopyrazoles from α-cyanohydrazones.

Experimental Protocol: Synthesis of a 4-Aminopyrazole via Thorpe-Ziegler Cyclization [11]

  • Reactants: A dicyanohydrazone and methyl bromoacetate.

  • Base and Solvent: Potassium carbonate in a suitable organic solvent (e.g., DMF or toluene).

  • Procedure:

    • Dissolve the dicyanohydrazone in the chosen solvent.

    • Add potassium carbonate and methyl bromoacetate to the solution.

    • Heat the reaction mixture, potentially using microwave irradiation to reduce reaction times.

    • The reaction proceeds through alkylation followed by intramolecular cyclization.

    • After the reaction is complete, cool the mixture and work up as appropriate (e.g., extraction and purification by chromatography).

Multicomponent Reactions for Fused Pyrazole Systems

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, from simple starting materials in a one-pot fashion. These reactions are often environmentally friendly and offer high atom economy.[12][13][14][15][16][17]

Experimental Protocol: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine-5-carbonitrile [12][14]

  • Reactants: A 5-aminopyrazole, an aldehyde (e.g., benzaldehyde), and a β-ketonitrile (e.g., ethyl cyanoacetate).

  • Catalyst and Solvent: A catalyst such as ammonium acetate or a solid acid catalyst, often in an aqueous or alcoholic solvent.

  • Procedure:

    • Combine the 5-aminopyrazole, aldehyde, and β-ketonitrile in the reaction vessel.

    • Add the catalyst and solvent.

    • Heat the reaction mixture, with microwave irradiation being a common method to accelerate the reaction.

    • The reaction proceeds through a cascade of condensation and cyclization steps.

    • Upon completion, the product often precipitates from the reaction mixture upon cooling or addition of water.

    • Collect the product by filtration and purify if necessary.

Aminopyrazole Carboxylates as Kinase Inhibitors

A major application of aminopyrazole carboxylates is in the development of kinase inhibitors. The aminopyrazole core serves as a versatile scaffold that can be functionalized to achieve high potency and selectivity for various kinases implicated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target in B-cell malignancies. Pirtobrutinib (Jaypirca), a non-covalent BTK inhibitor built on an aminopyrazole scaffold, has been approved for the treatment of mantle cell lymphoma.[18][19][20]

G BTK Signaling Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation G CDK-Regulated Cell Cycle Progression cluster_Rb CyclinD_CDK46 Cyclin D-CDK4/6 Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylation E2F E2F Transcription Factors Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Aminopyrazole_CDKi Aminopyrazole CDK Inhibitor Aminopyrazole_CDKi->CyclinD_CDK46 Inhibition G FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding and Activation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Aminopyrazole_FGFRi Aminopyrazole FGFR Inhibitor Aminopyrazole_FGFRi->FGFR Inhibition Cell_Processes Cell Proliferation, Angiogenesis Downstream->Cell_Processes G Hit-to-Lead Workflow for Kinase Inhibitors HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Val->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical G Structure-Activity Relationship (SAR) Logic Initial_Hit Initial Hit Compound Analog_Design Design Analogs with Structural Modifications Initial_Hit->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Bio_Assay Biological Assays (Potency, Selectivity) Synthesis->Bio_Assay Data_Analysis Analyze Data and Identify Trends Bio_Assay->Data_Analysis SAR_Model Develop SAR Model Data_Analysis->SAR_Model New_Design Design New Analogs Based on SAR SAR_Model->New_Design New_Design->Synthesis

References

A Comprehensive Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] These five-membered heterocyclic motifs are key components in a wide array of pharmaceuticals exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a significant member of this family, serving both as a versatile synthetic intermediate for more complex bioactive molecules and demonstrating intrinsic biological potential.[2][4] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, and biological significance, tailored for professionals in chemical and pharmaceutical research.

Nomenclature and Molecular Structure

A critical aspect of this compound is its tautomerism. The molecule exists in equilibrium with its tautomer, ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate. According to IUPAC nomenclature conventions, the preferred name is ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate .[5] However, both names are frequently used in literature and chemical databases to refer to the same chemical entity.[5]

  • IUPAC Name: ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate[5]

  • Common Synonym: this compound[5]

  • CAS Registry Number: 23286-70-6[5]

The molecular structure features a central pyrazole ring substituted with a methyl group, an amino group, and an ethyl carboxylate group. This arrangement of functional groups provides multiple sites for further chemical modification, making it a valuable building block in synthetic chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for the compound are summarized below, providing key physical and chemical properties essential for laboratory use.

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂[5][6]
Molecular Weight 169.18 g/mol [5][6]
Appearance Solid
Melting Point 96-100 °C
IUPAC Standard InChI 1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10)[5]
IUPAC Standard InChIKey WOCMIZZYXHVSPS-UHFFFAOYSA-N[5]
SMILES CCOC(=O)C1=C(NN=C1N)C[5]

Synthesis and Experimental Protocols

The synthesis of substituted aminopyrazoles can be achieved through several reliable methods. A common and effective approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative.

General Synthesis Protocol: Cyclocondensation

A prevalent method for synthesizing the pyrazole core involves the reaction of an activated methylene compound with a hydrazine. For this compound, a typical synthesis starts with an acetoacetate derivative and a cyano group precursor, followed by cyclization with hydrazine hydrate. A related procedure for a similar pyrazole demonstrates the core steps.[4]

Experimental Protocol:

  • Activation: A solution of ethyl cyanoacetate (0.2 mol) is added gradually to a cooled (ice bath) solution of potassium hydroxide (0.2 mol) in acetonitrile (200 ml).[4]

  • Thiolation (if applicable for derivatives): Carbon disulfide (0.2 mol) is added to the mixture with vigorous stirring, followed by an alkylating agent like dimethyl sulfate (0.4 mol) after 1 hour. The mixture is left overnight.[4] (Note: For the title compound, alternative activated precursors would be used).

  • Cyclization: The reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethanol (50 ml).[4]

  • Hydrazine Addition: Hydrazine hydrate (0.2 mol) is added dropwise to the ethanol solution.[4]

  • Work-up and Purification: The solution is evaporated in vacuo to yield the crude product. Purification is typically performed via column chromatography to afford the desired this compound.[4]

Below is a logical workflow for this synthetic approach.

G General Synthesis Workflow for Pyrazole Carboxylates cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl Cyanoacetate / Activated Methylene Cmpd. C Cyclocondensation Reaction (in Ethanol) A->C B Hydrazine Hydrate B->C D Solvent Evaporation C->D E Purification (Column Chromatography) D->E F Ethyl 5-Amino-3-Methyl- 1H-Pyrazole-4-Carboxylate E->F

Caption: General workflow for the synthesis of the target pyrazole.

Biological Activity and Applications in Drug Development

Derivatives of ethyl 5-amino-pyrazole-4-carboxylate have shown notable biological activities, particularly as analgesic and anti-inflammatory agents.[7][8] While the title compound is often a precursor, its structural analogues provide insight into its potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Studies on closely related compounds, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, have demonstrated significant in vivo analgesic and anti-inflammatory effects.[7] These activities are often evaluated using standard pharmacological models.

Experimental Protocol: Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: The test compound (e.g., at a dose of 25 mg/kg) or a standard drug like Diclofenac sodium is administered orally or intraperitoneally.[7]

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Mechanism of Action and Signaling Pathways

The anti-inflammatory action of many pyrazole-based compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. By blocking COX, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

The diagram below illustrates this generalized pathway.

G Generalized Anti-inflammatory Pathway for Pyrazole Derivatives cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Compound (e.g., Ethyl 5-Amino-3-Methyl- 1H-Pyrazole-4-Carboxylate Derivative) Pyrazole->COX Inhibition

Caption: Inhibition of the prostaglandin pathway by pyrazole compounds.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a crucial intermediate for creating more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines.[2] The presence of the amino group and the ester allows for a variety of cyclization and derivatization reactions, making it a valuable tool for medicinal chemists aiming to explore diverse chemical spaces.[3]

Conclusion

This compound, more formally known by its IUPAC name ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate, is a molecule of significant interest in chemical and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an important building block for drug discovery. Furthermore, the established anti-inflammatory and analgesic activities of its derivatives highlight the therapeutic potential of this pyrazole scaffold. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

physical and chemical properties of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's characteristics.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₁N₃O₂, is a pyrazole derivative of significant interest in medicinal chemistry. The fundamental properties of this compound are summarized below.[1]

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂PubChem[1]
Molecular Weight 169.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 23286-70-6PubChem[1]
Melting Point 96-100 °C (for the related compound ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)Sigma-Aldrich
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectral Data

While a complete set of spectral data for the title compound is not available, data for a closely related sulfonated derivative, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, provides insight into the expected spectral characteristics.

¹H NMR (of a sulfonated derivative in DMSO-d₆):

  • δ 1.29 (t, 3H, J = 7.2 Hz, O-CH₂-CH ₃)

  • δ 2.34 (s, 3H, Ar-CH ₃)

  • δ 4.18 (q, 2H, J = 7.2 Hz, O-CH ₂-CH₃)

  • δ 4.22 (s, 2H, -NH ₂)

  • δ 7.46 (d, 2H, J = 8.1 Hz, Ar-H )

  • δ 7.84 (d, 2H, J = 8.1 Hz, Ar-H )

  • δ 7.90 (s, 1H, pyrazole-H )

GC/MS (of a sulfonated derivative):

  • m/z (%): 309 (M⁺, 8.37), 245 (6.07), 199 (5.90), 155 (12.81), 91 (33.88), 63 (91.51), 44 (100)

Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation of a β-ketoester with hydrazine. A general and adaptable protocol is provided below, based on established methods for pyrazole synthesis.

Synthesis of this compound

This procedure is based on the well-established Knorr pyrazole synthesis, adapted for the specific target molecule.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate)

  • Hydrazine hydrate

  • Ethanol

  • Toluene (optional, as a solvent)

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature. A mild exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

A similar procedure has been reported for the synthesis of a related compound, N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide, where the pyrazole core was formed by cyclizing a ketene dithioacetal derivative with hydrazine hydrate.[2] In this case, the reaction of the pyrazole with an acid chloride was subsequently carried out in dichloromethane with triethylamine as a base.[2]

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Below is a diagram illustrating the general mechanism of action for COX-inhibiting anti-inflammatory drugs, a pathway potentially relevant to this compound.

anti_inflammatory_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_compound Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate (Potential Inhibitor) pyrazole_compound->cox_enzymes Inhibition synthesis_workflow start Start: Reagents reaction Cyclocondensation Reaction (e.g., in Ethanol, Reflux) start->reaction workup Reaction Work-up (Cooling, Solvent Removal) reaction->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization Method 1 column_chromatography Column Chromatography purification->column_chromatography Method 2 analysis Product Analysis (NMR, MS, etc.) recrystallization->analysis column_chromatography->analysis end Final Product analysis->end

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate serves as a key scaffold in medicinal chemistry, forming the basis for a variety of derivatives with a broad spectrum of pharmacological activities.[1] While direct, in-depth mechanism of action studies on this specific molecule are not extensively published, the pyrazole nucleus is a well-established pharmacophore in numerous clinically significant drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Marketed drugs such as celecoxib, deracoxib, and metamizole all feature a pyrazole core and are known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] This guide synthesizes the established mechanism of action for pyrazole-based anti-inflammatory agents to infer the likely pathways and molecular targets of this compound and its derivatives. The primary mechanism for the anti-inflammatory and analgesic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Inferred Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic properties of pyrazole derivatives are predominantly attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[6][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[9]

Many pyrazole-based NSAIDs, such as celecoxib, are designed to be selective inhibitors of COX-2.[10][11] This selectivity is a key therapeutic advantage, as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[7] The anti-inflammatory action is achieved by blocking the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation.[9]

Signaling Pathway

The primary signaling pathway affected by pyrazole-based COX-2 inhibitors is the arachidonic acid cascade. By inhibiting COX-2, these compounds prevent the synthesis of prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. This leads to a reduction in the local concentration of pro-inflammatory mediators, thereby alleviating the signs of inflammation.

Some studies also suggest that pyrazole derivatives can modulate other inflammatory pathways, such as the NF-κB signaling cascade.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and COX-2 itself. Inhibition of NF-κB activation can therefore lead to a broader anti-inflammatory effect.[12]

COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: Inferred signaling pathway of pyrazole derivatives.

Quantitative Data from Studies on Related Pyrazole Derivatives

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Pyrazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b>10039.43 nM (0.039 µM)>2536[11]
Compound 5e>10039.14 nM (0.039 µM)>2555[11]
Compound 5s183.122.5172.95[4]
Compound 5u134.111.7974.92[4]
Celecoxib5.470.0778.06[4]
Indomethacin0.091.680.05[13]
Diclofenac0.280.039.33[13]

IC50: The half maximal inhibitory concentration. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives
CompoundDose (mg/kg)Anti-inflammatory Activity (% Edema Inhibition)Analgesic Activity (% Protection)Reference
Compound 3a25SignificantSignificant[14]
Compound 3c25SignificantSignificant[14]
Compound 3d25SignificantSignificant[14]
Compound 5s2080.87% (at 3h)68.31%[4]
Compound 5u2080.63% (at 3h)70.43%[4]
Ibuprofen2081.32% (at 3h)75.82%[4]
Diclofenac Sodium25StandardStandard[14]

Experimental Protocols

The evaluation of the mechanism of action of pyrazole derivatives typically involves a combination of in vitro and in vivo assays to determine their inhibitory effects on COX enzymes and their overall anti-inflammatory and analgesic efficacy.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a compound against COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

General Protocol (Fluorometric Method): [15][16]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a reaction mixture containing assay buffer, heme (a cofactor), and a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Assay Procedure:

    • In a 96-well plate, add the reaction mix to wells designated for the enzyme control, inhibitor control, and test compound.

    • Add the test compound at various concentrations to the designated wells.

    • Add the COX enzyme (either COX-1 or COX-2) to all wells except the background control.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

COX Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Reagents Prepare Reagents (Buffer, Enzyme, Compound, Substrate) Plate Setup Set up 96-well plate (Controls, Test Compound) Prepare Reagents->Plate Setup Add Reaction Mix Add Reaction Mix Plate Setup->Add Reaction Mix Initiate Reaction Initiate with Arachidonic Acid Add Reaction Mix->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Caption: General workflow for an in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[14][17]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the paw of a rat after the injection of carrageenan.

Protocol:

  • Animals: Wistar rats are typically used.

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the test compound or vehicle (control) orally or intraperitoneally at a specific dose.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point relative to the initial paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[14][18]

Objective: To determine if a test compound can reduce the number of abdominal constrictions (writhing) in mice induced by an intraperitoneal injection of acetic acid.

Protocol:

  • Animals: Swiss albino mice are commonly used.

  • Procedure:

    • Administer the test compound or vehicle (control) orally or intraperitoneally.

    • After a specific period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for the control and treated groups.

    • Determine the percentage of protection (analgesic activity) for the treated groups relative to the control group.

Conclusion

While the specific molecular interactions of this compound have yet to be fully elucidated in published literature, the extensive research on related pyrazole-containing compounds strongly suggests that its primary mechanism of action as an anti-inflammatory and analgesic agent is through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins. The well-established in vitro and in vivo experimental protocols described in this guide provide a robust framework for the further investigation and characterization of this and other novel pyrazole derivatives for their therapeutic potential. The favorable safety profile of selective COX-2 inhibitors makes this class of compounds an ongoing area of interest in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This pyrazole derivative is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The protocol described is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with hydrazine.

Introduction

Pyrazole scaffolds are integral to many pharmaceuticals due to their diverse biological activities. The specific substitution pattern of this compound, featuring amino, methyl, and carboxylate groups, offers multiple points for further chemical modification, making it a versatile intermediate in drug discovery programs. The synthesis of this compound is typically achieved through the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and its primary starting material.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol [1]
CAS Number 23286-70-6[1]
Appearance Expected to be a solid
IUPAC Name This compound

Table 2: Reactant Properties

Compound NameStructureMolar Mass ( g/mol )Key Properties
Ethyl 2-cyano-3-oxobutanoateEthyl 2-cyano-3-oxobutanoate structure155.15β-ketoester, precursor for pyrazole synthesis
Hydrazine Hydrate (N₂H₄·H₂O)Hydrazine hydrate structure50.06Nucleophile for cyclocondensation

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the cyclocondensation of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate.

Materials and Reagents
  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and filter paper)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound reagents Dissolve Ethyl 2-cyano-3-oxobutanoate in Ethanol addition Add Hydrazine Hydrate (dropwise) reagents->addition reflux Heat to Reflux (4-6 hours) addition->reflux evaporation Solvent Evaporation (Rotary Evaporator) reflux->evaporation extraction Aqueous Work-up & Extraction with Ethyl Acetate evaporation->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product Ethyl 5-amino-3-methyl-1H- pyrazole-4-carboxylate purification->product

Caption: A schematic overview of the synthesis protocol.

Reaction Mechanism

The underlying chemical transformation is a cyclocondensation reaction. The diagram below outlines the logical progression from reactants to the final pyrazole product.

Reaction_Mechanism Logical Flow of the Cyclocondensation Reaction start Reactants: Ethyl 2-cyano-3-oxobutanoate + Hydrazine Hydrate hydrazone Intermediate Formation: Hydrazone start->hydrazone Nucleophilic addition cyclization Intramolecular Cyclization: Attack of terminal NH₂ on nitrile carbon hydrazone->cyclization Ring closure tautomerization Tautomerization to form 5-imino-dihydropyrazole cyclization->tautomerization aromatization Final Aromatization to 5-aminopyrazole tautomerization->aromatization end Product: Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate aromatization->end

References

Laboratory Preparation of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthesis route described is the robust and efficient condensation reaction between ethyl 2-cyano-3-oxobutanoate and hydrazine hydrate. This method, a variation of the Knorr pyrazole synthesis, offers high yields and purity. This guide includes comprehensive procedural details, safety precautions, characterization data, and visual workflows to ensure reproducible and successful synthesis.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The title compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. The presence of amino, methyl, and carboxylate functional groups on the pyrazole ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel compounds.

Reaction Principle

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate) with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the keto group of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the primary method for the synthesis of the target compound.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Activated carbon (for decolorization, optional)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve ethyl 2-cyano-3-oxobutanoate in absolute ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath. Slowly add hydrazine hydrate dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Catalyst Addition: After the complete addition of hydrazine hydrate, add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield the final product as a solid.

Data Presentation

Table 1: Reactant and Product Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 2-cyano-3-oxobutanoate634-46-8C₇H₉NO₃155.15Starting Material
Hydrazine hydrate7803-57-8H₆N₂O50.06Reagent
This compound23286-70-6C₇H₁₁N₃O₂169.18Product

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction Time4-6 hours
Reaction TemperatureReflux (approx. 78°C)
SolventEthanol
CatalystGlacial Acetic Acid
Typical Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point102-104°C

Table 3: Characterization Data for this compound

Analysis MethodData
¹H NMR (CDCl₃, 400 MHz) δ1.35 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 2.30 (s, 3H, -CH₃), 4.28 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 5.30 (br s, 2H, -NH₂), 8.50 (br s, 1H, -NH)
¹³C NMR (CDCl₃, 100 MHz) δ14.5 (-OCH₂CH₃), 15.2 (-CH₃), 59.8 (-OCH₂CH₃), 97.5 (C4), 140.1 (C3), 154.8 (C5), 165.2 (C=O)
IR (KBr, cm⁻¹)3420, 3310 (N-H stretching, NH₂), 3150 (N-H stretching, pyrazole), 2980 (C-H stretching), 1680 (C=O stretching, ester), 1620 (N-H bending), 1580 (C=N stretching)
Mass Spec. (EI, m/z)169 [M]⁺, 140, 124, 96

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway EAA Ethyl 2-cyano-3-oxobutanoate Intermediate Hydrazone Intermediate EAA->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of the target pyrazole.

Experimental_Workflow start Start dissolve Dissolve Ethyl 2-cyano-3-oxobutanoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (0-10°C) dissolve->add_hydrazine add_catalyst Add Glacial Acetic Acid add_hydrazine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux workup Cool and Concentrate reflux->workup extract Extract with Ethyl Acetate workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Filter wash->dry purify Recrystallize dry->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl 2-cyano-3-oxobutanoate is an irritant. Avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory synthesis of this compound. The straightforward procedure, coupled with high yields, makes this an accessible synthesis for researchers in organic and medicinal chemistry. The detailed characterization data will aid in the confirmation of the product's identity and purity, facilitating its use in subsequent research and development activities.

Application Notes and Protocols: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Its unique arrangement of functional groups—a primary amine, a pyrazole ring, and an ethyl carboxylate—makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds, including pyrazolopyrimidines and pyrazolopyridines, are known to exhibit a range of biological activities, making this intermediate a valuable tool in drug discovery and development. Pyrazole-containing compounds have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of biologically active molecules.

Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a scaffold for the synthesis of potent and selective kinase inhibitors, as well as other biologically active compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and autoimmune disorders. This compound serves as a key precursor for the synthesis of these inhibitors.

One important target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that govern the innate immune response.[1][3][4] Overactivation of this pathway can lead to chronic inflammation and autoimmune diseases.[5]

The diagram below illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB IκB degradation Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB->Transcription Translocation

IRAK4 Signaling Pathway Diagram
Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds synthesized from 5-aminopyrazole precursors. These compounds are known to possess a wide range of biological activities, including antibacterial, antiviral, and antitumor effects.[6] The synthesis typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[7]

Experimental Protocols

General Synthesis Workflow

The general workflow for the synthesis of fused pyrazole derivatives from this compound involves a cyclocondensation reaction with a suitable bielectrophilic partner. The choice of the reaction partner and conditions determines the final heterocyclic system.

Synthesis_Workflow start Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate reaction1 Cyclocondensation start->reaction1 reaction2 Michael Addition/ Cyclization start->reaction2 reagent1 β-Diketone or β-Ketoester reagent1->reaction1 reagent2 α,β-Unsaturated Ketone reagent2->reaction2 product1 Pyrazolo[1,5-a]pyrimidine reaction1->product1 product2 Pyrazolo[3,4-b]pyridine reaction2->product2

General Synthesis Workflow Diagram
Protocol 1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a key intermediate, ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, which can be used in subsequent reactions.[8]

Materials:

  • Potassium hydroxide (11.2 g, 0.2 mol)

  • Acetonitrile (200 ml)

  • Ethyl cyanoacetate (22.7 g, 0.2 mol)

  • Carbon disulfide (15.2 g, 0.2 mol)

  • Dimethyl sulfate (50.4 g, 0.4 mol)

  • Hydrazine hydrate (12.5 g, 0.2 mol)

  • Ethanol (50 ml)

Procedure:

  • A solution of potassium hydroxide in acetonitrile is prepared in a round-bottomed flask equipped with a dropping funnel and cooled in an ice bath.

  • Ethyl cyanoacetate is added gradually through the dropping funnel.

  • After stirring at 273 K for 30 minutes, carbon disulfide is added with vigorous stirring.

  • Stirring is continued for 1 hour, after which dimethyl sulfate is added through the dropping funnel. The reaction mixture is left overnight.

  • The reaction mixture is filtered, and the filtrate is evaporated on a rotary evaporator to remove the solvent.

  • The residue is dissolved in ethanol, and hydrazine hydrate is added through a dropping funnel.

  • The solution is evaporated in vacuo to afford the crude product, which is then purified by column chromatography.

Expected Yield: 86.3%[8]

Protocol 2: Synthesis of Novel Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates with Anti-inflammatory Activity

This protocol outlines the synthesis of a series of pyrazole derivatives with demonstrated analgesic and anti-inflammatory activities.[9]

Materials:

  • Ketene dithioacetal (10 mmol)

  • Appropriate hydrazides (10 mmol)

  • Dimethylformamide (DMF) (5 ml)

  • Anhydrous potassium carbonate (catalytic amount)

Procedure:

  • A mixture of the ketene dithioacetal and the respective hydrazide is refluxed in DMF in the presence of a catalytic amount of anhydrous K2CO3 for 2-3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The solid product obtained is filtered, washed with water, and recrystallized from an appropriate solvent.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Diketones

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[10]

Materials:

  • Substituted 5-aminopyrazole (1 mmol)

  • 1,3-Diketone or β-ketoester (1.1 mmol)

  • Glacial acetic acid (5 ml)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • A mixture of the 5-aminopyrazole, the 1,3-dicarbonyl compound, and a catalytic amount of concentrated H2SO4 is refluxed in glacial acetic acid.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure pyrazolo[1,5-a]pyrimidine.

Quantitative Data

The following tables summarize the yields and biological activities of various compounds synthesized using this compound and its analogs as intermediates.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives [10]

CompoundR1R2R3Yield (%)
4a PhHCN92
4b 4-Cl-PhHCN95
4c 4-MeO-PhHCN93
4d 4-Me-PhHCN90
4j PhMeCOOEt87
4k 4-Me-PhMeCOOEt88

Table 2: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives [9]

CompoundAnalgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)Ulcerogenic Index
3a 68.4265.280.90
3c 64.2161.111.12
3d 66.3163.891.04
Diclofenac sodium 75.7872.223.10

Table 3: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinolines [11]

CompoundHaspin IC50 (nM)Other Kinases with >50% Inhibition at 1 µM
1b 57CLK1, DYRK1A
1c 66DYRK1A, HIPK2

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the development of novel therapeutic agents, including kinase inhibitors with potential applications in oncology and immunology. The straightforward and efficient synthetic routes, coupled with the significant biological activities of the resulting products, underscore the importance of this chemical intermediate in modern drug discovery and development.

References

Applications of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a pyrazole core with strategically placed amino, methyl, and carboxylate groups, make it an ideal starting material for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes on its use in the development of therapeutic agents and protocols for their synthesis and biological evaluation.

Application Notes

The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in numerous approved drugs.[1][2] this compound serves as a key intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines.[3][4] This structural similarity allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Key therapeutic areas where derivatives of this compound have shown promise include:

  • Oncology: Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and Janus kinases (JAKs), which are implicated in the proliferation of cancer cells.[4]

  • Inflammation and Pain: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, often targeting enzymes like cyclooxygenase (COX).[1][5]

  • Infectious Diseases: The structural motif of this pyrazole derivative has been utilized to develop novel antimicrobial and antifungal agents.[6][7]

The primary synthetic utility of this compound lies in the reactivity of its 5-amino group and the adjacent ester functionality, which readily participate in cyclization reactions to form fused ring systems.

Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives

A common application of this compound is the synthesis of substituted pyrazolo[3,4-d]pyrimidines. The general workflow involves an initial cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core, followed by further modifications to introduce diversity and modulate biological activity.

Synthetic Workflow A Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate B Cyclization with Formamide or Urea A->B Heat C Pyrazolo[3,4-d]pyrimidin-4-one Intermediate B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-pyrazolo[3,4-d]pyrimidine D->E F Nucleophilic Substitution (e.g., Amines) E->F G Diverse Pyrazolo[3,4-d]pyrimidine Derivatives F->G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with pyrazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I Kinase Inhibition Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes Pyrazolo[3,4-d]pyrimidine\nDerivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo[3,4-d]pyrimidine\nDerivative->Receptor Tyrosine Kinase Inhibits

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Ethyl 5-Aminopyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant pharmacological interest due to their structural similarity to purines. The starting material for these syntheses is the readily available ethyl 5-aminopyrazole-4-carboxylate. This document outlines various synthetic strategies, including cyclization with formamide, urea, and thiourea, as well as one-pot multicomponent reactions. Detailed experimental procedures and tabulated quantitative data are provided to facilitate the replication and optimization of these methods in a laboratory setting.

Synthetic Strategies Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core from ethyl 5-aminopyrazole-4-carboxylate can be achieved through several key pathways. The general approach involves the cyclization of the aminopyrazole precursor with a one or two-carbon source to form the pyrimidine ring. Subsequent modifications, such as chlorination, allow for further functionalization of the pyrazolo[3,4-d]pyrimidine scaffold.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Pyrimidine Ring Formation cluster_intermediates Key Intermediates cluster_functionalization Functionalization cluster_final Final Products Start Ethyl 5-aminopyrazole- 4-carboxylate Formamide Formamide Start->Formamide Heat Urea Urea Start->Urea Heat Thiourea Thiourea Start->Thiourea Heat CarboxylicAcid Carboxylic Acid / POCl3 Start->CarboxylicAcid Orthoformate Orthoformate / Amine (Microwave) Start->Orthoformate Pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-one Formamide->Pyrimidinone Pyrimidinedione Pyrazolo[3,4-d]pyrimidine-4,6-dione Urea->Pyrimidinedione Thione 4-Thioxo-pyrazolo[3,4-d]pyrimidine Thiourea->Thione SubstitutedPyrimidinone 6-Substituted-pyrazolo[3,4-d]pyrimidin-4-one CarboxylicAcid->SubstitutedPyrimidinone Orthoformate->SubstitutedPyrimidinone Chlorination POCl3 Pyrimidinone->Chlorination Pyrimidinedione->Chlorination SubstitutedPyrimidinone->Chlorination ChloroDerivative 4-Chloro-pyrazolo[3,4-d]pyrimidine Chlorination->ChloroDerivative FinalProducts Substituted Pyrazolo[3,4-d]pyrimidines ChloroDerivative->FinalProducts Nucleophilic Substitution

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Data Presentation

The following tables summarize quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines via different methods.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Cyclization with Formamide

Starting MaterialReaction ConditionsProductYield (%)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide, 190°C, 8 h1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot specified[1]
5-AminopyrazolesFormamide, PBr₃Pyrazolo[3,4-d]pyrimidines78-96

Table 2: One-Pot Synthesis of 6-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones

AmineOrthoformateReaction ConditionsProductYield (%)Reference
BenzylamineTrimethyl orthoformateMicrowave, 160°C, 55 min5-Benzyl-3-(arylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one60-85
Aromatic aminesTrimethyl orthoformateMicrowave, 160°C, 55 min5-Aryl-3-(arylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one21-53
Various primary aminesN/A (with PBr₃/DMF)60°C, 1-2 h then reflux with amine at 70-80°C, 3-5 hSubstituted pyrazolo[3,4-d]pyrimidines69-91[2]

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine-4,6-dione and subsequent Chlorination

StepStarting MaterialReagentsReaction ConditionsProductYield (%)Reference
Cyclization5-Amino-1H-pyrazole-4-carboxamideUrea190°C, 2 h1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione75[3]
Chlorination1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePOCl₃110°C, reflux, 4 h4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine66[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.[1]

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Formamide

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide is placed in a round-bottom flask.

  • The mixture is heated to 190°C and refluxed for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones via Microwave Irradiation

This protocol details a three-component, one-pot synthesis under microwave irradiation.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative

  • Trimethyl orthoformate

  • Primary amine (e.g., benzylamine)

  • Microwave reactor

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • In a microwave reactor vial, combine the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate (1.5 equivalents), and the primary amine (1.2 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 55 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. No further purification is typically required.

Protocol 3: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This protocol describes the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea.[3]

Materials:

  • 5-Amino-1H-pyrazole-4-carboxamide

  • Urea

  • 10% Potassium hydroxide (KOH) solution

  • Dilute hydrochloric acid (HCl)

  • Heating apparatus

Procedure:

  • A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated at 190°C for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled.

  • A 10% KOH solution is added, followed by careful acidification with dilute HCl to a pH of 4-5.

  • The mixture is sonicated, and the resulting white solid is collected by suction filtration.

  • The solid is washed with water and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (4.5 g, 75% yield).[3]

Protocol 4: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.[3]

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, add an excess of phosphorus oxychloride.

  • The mixture is heated to 110°C and refluxed for 4 hours.[3]

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with ice-water, and dried to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid (yield 66%).[3]

Logical Relationships and Workflow

The synthesis of diverse pyrazolo[3,4-d]pyrimidines follows a logical progression from the starting aminopyrazole ester. The initial and most critical step is the formation of the pyrimidine ring. The choice of reagent for this cyclization dictates the initial substitution pattern of the pyrimidine ring. Subsequent functionalization, most commonly through chlorination of the pyrimidinone, provides a versatile intermediate for the introduction of various nucleophiles, enabling the creation of a library of substituted pyrazolo[3,4-d]pyrimidines for drug discovery and development.

logical_flow Start Ethyl 5-Aminopyrazole-4-carboxylate Cyclization Pyrimidine Ring Formation (e.g., with Formamide, Urea, Carboxylic Acid) Start->Cyclization Pyrimidinone_Core Pyrazolo[3,4-d]pyrimidinone Core Cyclization->Pyrimidinone_Core Chlorination Chlorination (POCl3) Pyrimidinone_Core->Chlorination Chloro_Intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate Chlorination->Chloro_Intermediate Diversification Nucleophilic Substitution (with Amines, Alcohols, etc.) Chloro_Intermediate->Diversification Final_Products Diverse Library of Pyrazolo[3,4-d]pyrimidines Diversification->Final_Products

Caption: Logical flow for the synthesis and diversification of pyrazolo[3,4-d]pyrimidines.

References

Application Notes and Protocols for Anti-Inflammatory Drug Design Utilizing Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel anti-inflammatory agents derived from the versatile scaffold, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This document outlines the rationale for using this starting material, detailed experimental protocols for synthesis and biological screening, and data interpretation.

Introduction and Rationale

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Notably, the pyrazole-containing compound Celecoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[2] The expression of COX-2 is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3] Therefore, selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]

This compound is an attractive starting scaffold for developing new anti-inflammatory drugs due to several key features:

  • Proven Pharmacophore: The pyrazole ring is a well-established anti-inflammatory pharmacophore.[4]

  • Synthetic Tractability: The amino and ester functional groups provide convenient handles for chemical modification, allowing for the creation of diverse chemical libraries.

  • Potential for Multi-Targeting: Derivatives can be designed to not only inhibit COX-2 but also modulate other key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

This document will guide researchers through the process of leveraging this scaffold for the discovery of novel anti-inflammatory candidates.

Synthesis Protocol: this compound Derivatives

The following is a general protocol for the synthesis of the parent scaffold. The amino group at the 5-position is a key site for derivatization to explore structure-activity relationships (SAR). A closely related compound, ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate, has been synthesized through the condensation of hydrazides with ketene dithioacetal.[3][6] A plausible synthetic route for the target compound is outlined below.

Protocol: Synthesis of this compound

This synthesis is a multi-step process typically starting from ethyl acetoacetate and cyanoacetamide.

Step 1: Synthesis of Ethyl 2-cyano-3-methyl-3-aminocrotonate

  • To a stirred solution of ethyl acetoacetate (1 equiv.) and cyanoacetamide (1 equiv.) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to form this compound

  • Dissolve the product from Step 1 (1 equiv.) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Characterization of the synthesized compound should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Anti-Inflammatory Screening Protocols

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer. Keep on ice.

    • Prepare a solution of a fluorometric probe (e.g., Amplex™ Red) and a cofactor (e.g., heme).

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Dissolve test compounds and a reference inhibitor (e.g., Celecoxib, Indomethacin) in DMSO to prepare stock solutions. Further dilute to desired concentrations in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the reaction mix (assay buffer, probe, and cofactor) to each well.

    • Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) to the respective wells.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding and Treatment:

    • Seed the RAW 264.7 cells into a 24-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[7]

    • Pre-treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7]

  • Cytokine Quantification (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8][9]

    • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

    • Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 values for the inhibition of TNF-α and IL-6 production.

In Vivo Anti-Inflammatory Screening Protocol

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the in vivo acute anti-inflammatory activity of compounds.[6][10]

Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.[10]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group 3 onwards: Test compounds at various doses (e.g., 25 mg/kg, p.o.).

    • Administer the vehicle, positive control, or test compounds orally (p.o.) 1 hour before the carrageenan injection.[10]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[10]

    • Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the subplantar region of the right hind paw.[10][11]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison of the anti-inflammatory activity of the synthesized derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative 1
Derivative 2
...
Celecoxib 8.30.8310.0
Indomethacin 0.10.90.11

Table 2: In Vitro Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Derivative 1
Derivative 2
...
Dexamethasone

Table 3: In Vivo Anti-inflammatory Activity of Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate Derivatives in Carrageenan-Induced Rat Paw Edema

Data presented here is for ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives as close analogs to the target scaffold.[3][6]

Compound (25 mg/kg)Mean Increase in Paw Volume (mL) ± SEM (at 3h)% Inhibition of Edema (at 3h)
Control 0.75 ± 0.03-
Derivative 3a 0.38 ± 0.0249.3
Derivative 3c 0.40 ± 0.0346.7
Derivative 3d 0.39 ± 0.0248.0
Diclofenac Sodium (25 mg/kg) 0.32 ± 0.0257.3

Visualizations: Diagrams and Workflows

Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Drug Action cluster_response Inflammatory Response LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme Translation Prostaglandins Prostaglandins (PGE2) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Inflammation Pain, Edema, Fever Prostaglandins->Inflammation Cytokines->Inflammation Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibition Pyrazole->COX2_enzyme Inhibition

Caption: Putative anti-inflammatory mechanism of pyrazole derivatives.

Experimental Workflow

G cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start Start: Ethyl 5-amino-3- methyl-1H-pyrazole-4-carboxylate Synth Chemical Derivatization (at 5-amino position) Start->Synth Library Library of Novel Pyrazole Derivatives Synth->Library InVitro In Vitro Screening - COX-1/COX-2 Inhibition - Cytokine Release Assay Library->InVitro InVivo In Vivo Screening (Carrageenan Paw Edema) InVitro->InVivo Active Compounds Hit Hit Compounds InVivo->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synth Iterative Design Lead Lead Candidate SAR->Lead

Caption: Drug discovery workflow using the pyrazole scaffold.

Logical Relationship

G Scaffold Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Derivatization Derivatization Scaffold->Derivatization Bioactivity Enhanced Anti-inflammatory Activity Derivatization->Bioactivity Selectivity Improved COX-2 Selectivity Derivatization->Selectivity PK Favorable ADME/ Tox Properties Derivatization->PK Lead Lead Compound Bioactivity->Lead Selectivity->Lead PK->Lead

Caption: Rationale for derivatization of the pyrazole scaffold.

References

Application Notes and Protocols for Developing Anticancer Agents from Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. The protocols are based on established methodologies for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives and standard biological assays.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of anticancer agents due to its structural similarity to purine, allowing it to act as an ATP-competitive inhibitor for various protein kinases.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against several cancer-relevant targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4]

This document outlines the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound, a readily accessible building block. While the direct synthesis and anticancer activity of derivatives from this specific starting material are not extensively documented, the provided protocols are adapted from established procedures for structurally similar N-substituted analogues.[5][6] These notes also provide detailed protocols for the in vitro evaluation of the synthesized compounds for their cytotoxic effects, and their impact on apoptosis and the cell cycle.

Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

A common and effective strategy for synthesizing the pyrazolo[3,4-d]pyrimidine core from this compound involves a two-step, one-pot reaction. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by cyclization with a suitable reagent, such as formamide or acetic anhydride, to form the pyrimidine ring.

Experimental Protocol: Synthesis of 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from the synthesis of the N1-phenyl substituted analogue.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Formamide

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Hydrolysis of the Ester:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the carboxylic acid intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring:

    • To the dried carboxylic acid intermediate, add an excess of formamide.

    • Heat the mixture to 180-190 °C and stir for 6-8 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water to the mixture and filter the solid product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_hydrolysis Ester Hydrolysis cluster_cyclization Cyclization start_material Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate reflux_naoh Reflux with NaOH in EtOH/H₂O start_material->reflux_naoh acidification Acidify with HCl reflux_naoh->acidification intermediate 5-Amino-3-methyl-1H-pyrazole- 4-carboxylic acid acidification->intermediate reflux_formamide Reflux with Formamide intermediate->reflux_formamide precipitation Precipitation and Recrystallization reflux_formamide->precipitation product 3-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one precipitation->product

Caption: Synthetic workflow for 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Application Note: Anticancer Activity of 3-Methyl-Pyrazolo[3,4-d]pyrimidine Derivatives

While specific data for derivatives of this compound is limited, the broader class of 3-methyl-pyrazolo[3,4-d]pyrimidines has demonstrated significant anticancer potential. These compounds often exert their effects through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of some representative 3-methyl-pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. It is important to note that these compounds are N1-substituted analogues.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
VIIa (2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone)57 different cell lines0.326 - 4.31[7]
10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one)MCF-7 (Breast)11[6]
1d (A pyrazolo[3,4-d]pyrimidine analog)MCF-7 (Breast)1.74[8]
1a (A pyrazolo[3,4-d]pyrimidine scaffold)A549 (Lung)2.24[8]
12b (A 1H-pyrazolo[3,4-d]pyrimidine derivative)A549 (Lung)8.21[3]
12b (A 1H-pyrazolo[3,4-d]pyrimidine derivative)HCT-116 (Colon)19.56[3]
Mechanism of Action: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are known to target the ATP-binding site of various protein kinases. The nitrogen atoms of the pyrazole and pyrimidine rings can form hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. By blocking the activity of kinases such as EGFR, VEGFR, and CDKs, these compounds can disrupt downstream signaling pathways that are essential for cell growth, proliferation, and survival, ultimately leading to apoptosis.

G cluster_pathway Kinase Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor p_receptor Phosphorylated Receptor receptor->p_receptor Autophosphorylation downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_receptor->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis proliferation->apoptosis inhibitor Pyrazolo[3,4-d]pyrimidine Derivative inhibitor->p_receptor

Caption: General mechanism of action via kinase inhibition.

Experimental Protocols for Biological Evaluation

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium

  • 96-well plates

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

G start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the MTT cell viability assay.
Annexin V Apoptosis Assay

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

G start Seed and treat cells in 6-well plate harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify apoptotic cell populations analyze->results

Caption: Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Seed and treat cells in 6-well plate harvest Harvest and wash cells start->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze results Determine cell cycle distribution analyze->results

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols: Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazole and its derivatives are of significant interest in the agrochemical industry due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1][2][3] This versatile scaffold serves as a crucial intermediate and a key pharmacophore in the design and synthesis of novel crop protection agents.[4] The unique chemical structure of the pyrazole ring, with its multiple substitution sites, allows for extensive structural modifications to optimize bioactivity, selectivity, and physicochemical properties.[3][4] These notes provide an overview of the application of this compound and related pyrazole derivatives in crop protection research, along with relevant experimental protocols and data.

Applications in Crop Protection

The pyrazole scaffold is a "privileged" structure in the discovery of new pesticides, found in numerous commercial products.[3] Derivatives of pyrazoles are utilized in various capacities within agriculture to control pests and diseases.[2]

Herbicidal Activity

Pyrazole derivatives are prominent in the development of herbicides, particularly as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6] HPPD is crucial for the biosynthesis of plastoquinone and tocopherol in plants; its inhibition leads to bleaching of new growth and eventual plant death.[3] Several studies have demonstrated the potent herbicidal activity of pyrazole derivatives against a range of broadleaf and gramineous weeds.[1][7]

Insecticidal Activity

Pyrazole-based insecticides are effective against a wide array of agricultural pests.[8] They often target the nervous system or energy metabolism of insects.[3] For instance, some pyrazole amides, like chlorantraniliprole, act as ryanodine receptor modulators, causing impaired muscle regulation in insects.[4] Research has shown significant insecticidal activity of pyrazole derivatives against pests such as cotton bollworm, diamondback moth, and bean aphid.[9]

Fungicidal Activity

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[3] This mode of action provides broad-spectrum control of various plant diseases in crops like cereals, fruits, and vegetables.[3]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the biological activity of various pyrazole derivatives as reported in the literature. It is important to note that these data are for derivatives of the pyrazole scaffold and not specifically for this compound, which primarily serves as a starting material or structural motif.

Table 1: Herbicidal Activity of Pyrazole Derivatives

Compound IDTarget WeedActivityApplication Rate / ConcentrationReference
Compound 5 7 weed species100% inhibition30 g ai/ha[1]
Compound 4 11 out of 12 weed species>80.0% growth inhibition150 g ai/ha[1]
Compound 26 D. sanguinalis & S. viridis>80% inhibition150 g ai/ha[1]
Compound 3-1 Echinochloa crusgalliEC50 = 64.32 µg/mL-[7]
Compound 3-7 Dactylis glomerataEC50 = 59.41 µg/mL-[7]
6l Monocotyledon & Dicotyledon plantsExcellent herbicidal activity150 g/ha[10]
Z21 Echinochloa crusgalli69.6% root inhibition-[6]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound IDTarget PestActivityConcentrationReference
Ij, Il, IIe Cotton bollworm (Helicoverpa armigera)60% stomach activity5 mg kg⁻¹[9]
Ic, Id, Ie, IIf Bean aphid (Aphis craccivora)95-100% foliar contact activity200 mg kg⁻¹[9]
IIi Spider mite (Tetranychus cinnabarinus)95% miticidal and ovicidal activity200 mg kg⁻¹[9]
3f TermitesLC50 = 0.001 µg/mL-[8]
6h LocustsLC50 = 47.68 µg/mL-[8]
7g Plutella xylostellaLC50 = 5.32 mg/L-[11]
IB9, IE4 Aphis laburni>90% insecticidal activity10 mg L⁻¹[12]
IIB1, IIB2 Tetranychus cinnabarinus≥95% acaricidal activity10 mg L⁻¹[12]

Table 3: Fungicidal Activity of Pyrazole Derivatives

Compound IDTarget FungusActivityConcentrationReference
7ai Rhizoctonia solaniEC50 = 0.37 µg/mL-[13]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of pyrazole derivatives, which can be adapted for research involving this compound.

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, ethyl 1H-pyrazole-4-carboxylates can be prepared by reacting 2-ethoxymethylene acetoacetic ester derivatives with hydrazine hydrate.[13]

Protocol: Synthesis of Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate [13]

  • Dissolve Ethyl 1H-pyrazole-4-carboxylate (0.5 mol) and NaHCO₃ (0.6 mol) in toluene (120 mL).

  • Gradually add (CH₃)₂SO₄ (0.24 mol) to the solution while maintaining the temperature at 20–30 °C using an ice-water bath.

  • Heat the solution to 50 °C in a water bath and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction solution.

  • Wash the resulting light-yellow solution with ice water.

  • Concentrate the upper toluene solution in vacuo to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Herbicidal Activity Assay (Post-emergence)

This protocol assesses the herbicidal effect of compounds on young plants.

Protocol: Post-emergence Herbicidal Bioassay [1]

  • Cultivate weed species in pots under greenhouse conditions.

  • At the 2-3 leaf stage, spray the plants with a solution of the test compound at a specific application rate (e.g., 150 g ai/ha).

  • Prepare the spray solution by dissolving the compound in a suitable solvent (e.g., acetone) and diluting with water containing a surfactant.

  • Maintain the treated plants in the greenhouse and observe for herbicidal effects (e.g., growth inhibition, chlorosis, necrosis) over a period of 1-2 weeks.

  • Compare the results with a positive control (commercial herbicide) and a negative control (solvent only).

  • Quantify the herbicidal activity by visually assessing the percentage of inhibition or by measuring the fresh weight of the aerial parts of the plants.

Insecticidal Activity Assay (Foliar Contact)

This protocol evaluates the efficacy of compounds against leaf-feeding insects.

Protocol: Foliar Contact Bioassay [9]

  • Prepare solutions of the test compounds at various concentrations (e.g., 200 mg kg⁻¹).

  • Uniformly spray the leaves of a host plant (e.g., bean plants for aphids) with the test solutions.

  • Allow the solvent to evaporate, then infest the treated leaves with a known number of insects (e.g., 30-40 adult aphids).

  • Place the treated leaves in petri dishes with moist filter paper to maintain humidity.

  • Incubate the petri dishes under controlled conditions (temperature and light).

  • Assess insect mortality after a specific period (e.g., 48 hours).

  • Use a commercial insecticide as a positive control and a solvent-treated leaf as a negative control.

Fungicidal Activity Assay (Mycelium Growth Inhibition)

This protocol determines the ability of a compound to inhibit the growth of fungal mycelia.

Protocol: In Vitro Fungicidal Bioassay [13]

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it.

  • Incorporate the test compound at various concentrations into the molten PDA.

  • Pour the amended PDA into petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition).

Visualizations

The following diagrams illustrate key concepts related to the use of pyrazole derivatives in crop protection.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Core Scaffold cluster_derivatization Derivatization Ethyl_Acetoacetate Ethyl Acetoacetate Ethoxymethylene_Acetoacetic_Ester 2-Ethoxymethylene Acetoacetic Ester Ethyl_Acetoacetate->Ethoxymethylene_Acetoacetic_Ester Reaction with Triethyl Orthoformate Hydrazine_Hydrate Hydrazine Hydrate Pyrazole_Carboxylate Ethyl 5-Amino-3-Methyl- 1H-Pyrazole-4-Carboxylate Hydrazine_Hydrate->Pyrazole_Carboxylate Ethoxymethylene_Acetoacetic_Ester->Pyrazole_Carboxylate Cyclization with Hydrazine Hydrate Derivatives Bioactive Pyrazole Derivatives Pyrazole_Carboxylate->Derivatives Further Chemical Modifications

Caption: General synthesis workflow for pyrazole carboxylate scaffolds.

Mode_of_Action cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action Pyrazole_Herbicide Pyrazole HPPD Inhibitor HPPD HPPD Enzyme Pyrazole_Herbicide->HPPD Inhibits Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Blocks Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Pyrazole_Fungicide Pyrazole SDHI SDH Succinate Dehydrogenase (Complex II) Pyrazole_Fungicide->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Disrupts ATP ATP Production ETC->ATP Blocks Fungal_Death Fungal Cell Death ATP->Fungal_Death Pyrazole_Insecticide Pyrazole Insecticide (e.g., Fipronil) GABA_Receptor GABA-gated Chloride Channel Pyrazole_Insecticide->GABA_Receptor Blocks Nervous_System Insect Central Nervous System GABA_Receptor->Nervous_System Disrupts Paralysis Paralysis & Death Nervous_System->Paralysis

Caption: Modes of action for different classes of pyrazole-based pesticides.

Experimental_Workflow Start Synthesis of Pyrazole Derivative Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Bioassays (e.g., at a single high concentration) Characterization->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Quantitative_Analysis Calculation of EC50 / LC50 Values Dose_Response->Quantitative_Analysis Spectrum_Testing Broad Spectrum Activity Testing (Multiple Pests/Weeds/Fungi) Quantitative_Analysis->Spectrum_Testing Lead_Optimization Lead Compound Optimization Spectrum_Testing->Lead_Optimization

Caption: A typical workflow for the discovery and evaluation of new pyrazole-based pesticides.

References

Application Notes and Protocols: Acylation Reactions of the Amino Group in Ethyl 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acylation of the 5-amino group of ethyl 5-aminopyrazole-4-carboxylate and related derivatives. This class of reactions is crucial for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established methodologies for the acylation of aminopyrazoles, offering a starting point for reaction optimization and library synthesis.

Introduction

Ethyl 5-aminopyrazole-4-carboxylate is a versatile scaffold in medicinal chemistry. The 5-amino group serves as a key nucleophilic handle for introducing a variety of acyl groups, thereby modulating the compound's physicochemical properties and biological activity. Acylation is typically achieved using common acylating agents such as acid chlorides and anhydrides. The regioselectivity of the acylation can be influenced by the reaction conditions, with the potential for acylation at the exocyclic amino group as well as the pyrazole ring nitrogens. Careful control of stoichiometry, temperature, and the use of catalysts can favor the desired N-acylation of the 5-amino group.

Key Applications

  • Drug Discovery: Synthesis of novel pyrazole-based compounds for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

  • Lead Optimization: Modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Combinatorial Chemistry: Parallel synthesis of libraries of acylated aminopyrazoles to explore structure-activity relationships (SAR).

Data Presentation: Acylation of Aminopyrazoles

The following table summarizes representative data for the acylation of a constitutional isomer, ethyl 3-amino-1H-pyrazole-4-carboxylate, with acetic anhydride under various conditions. This data provides insights into the potential product distributions and the influence of reaction parameters, which can be extrapolated to the 5-amino isomer.

EntryAcylating AgentSolventCatalyst (eq.)Temp. (°C)Time (h)Major Product(s) & Ratio
1Acetic Anhydride (1.5 eq.)DMFNoneRT1N1-acetyl : N-acetyl (amino) (2:1)
2Acetic Anhydride (1.5 eq.)ChloroformNoneRT1Di-N1,N-acetyl (amino)
3Acetic Anhydride (1.5 eq.)DioxaneNoneRT1N1-acetyl : N-acetyl (amino)
4Acetic Anhydride (1.5 eq.)DMFDMAP (0.2)RT1N1-acetyl : N-acetyl (amino) (95:5)
5Acetic Anhydride (8 eq.)Acetic AnhydrideNoneReflux>1Tri-acetylated product

Data adapted from studies on ethyl 3-amino-1H-pyrazole-4-carboxylate and is intended to be illustrative for the 5-amino isomer.[2]

Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acid Chloride

This protocol describes a general method for the acylation of the 5-amino group of ethyl 5-aminopyrazole-4-carboxylate using an acid chloride in the presence of a base.

Materials:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 5-(acylamino)-1H-pyrazole-4-carboxylate.

Protocol 2: General Procedure for Acylation with an Anhydride

This protocol provides a general method for the acylation of the 5-amino group using an acid anhydride.

Materials:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 eq.)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous DCM or pyridine in a round-bottom flask with a magnetic stir bar.

  • Add the acid anhydride (1.5 eq.) to the suspension.

  • If desired, add a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature (if heated) and slowly add deionized water to quench the excess anhydride.

  • If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by column chromatography or recrystallization to yield the pure ethyl 5-(acylamino)-1H-pyrazole-4-carboxylate.

Visualizations

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_pyrazole Ethyl 5-aminopyrazole-4-carboxylate reaction_chloride Protocol 1: Solvent (DCM/THF) Base (TEA/Pyridine) 0°C to RT start_pyrazole->reaction_chloride reaction_anhydride Protocol 2: Solvent (Pyridine/DCM) Catalyst (DMAP, optional) RT to 50°C start_pyrazole->reaction_anhydride acyl_chloride Acyl Chloride acyl_chloride->reaction_chloride anhydride Acid Anhydride anhydride->reaction_anhydride workup Aqueous Workup Extraction reaction_chloride->workup reaction_anhydride->workup purification Column Chromatography or Recrystallization workup->purification product Ethyl 5-(acylamino)pyrazole-4-carboxylate purification->product

Caption: General workflow for the acylation of ethyl 5-aminopyrazole-4-carboxylate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrazole Py-NH₂ intermediate [Tetrahedral Intermediate] pyrazole->intermediate Nucleophilic Attack acyl_halide R-CO-X (X = Cl, OCOR') acyl_halide->intermediate product Py-NH-COR intermediate->product Elimination of Leaving Group byproduct H-X intermediate->byproduct

Caption: Simplified mechanism of nucleophilic acyl substitution on the 5-amino group.

References

Application Notes and Protocols for Cyclocondensation Reactions of Ethyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclocondensation reactions involving ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a versatile building block in the synthesis of fused heterocyclic compounds with significant pharmacological interest. The primary focus is on the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their potential as anticancer and antimicrobial agents.

Introduction

This compound is a key starting material for the construction of various bicyclic heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for diverse cyclocondensation reactions. The resulting fused pyrazoles, particularly pyrazolo[3,4-d]pyrimidines, are purine isosteres and have been extensively investigated as inhibitors of various protein kinases and other biological targets.

Key Applications of Synthesized Compounds

The primary application of the compounds derived from these reactions is in the field of medicinal chemistry and drug discovery.

  • Anticancer Activity: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by targeting and inhibiting key signaling pathways involved in tumor growth and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[1] Other targeted kinases include Src kinase and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[2][3]

  • Antimicrobial Activity: Several synthesized pyrazolo[3,4-d]pyrimidines have demonstrated significant activity against various bacterial and fungal strains. The proposed mechanism of action for their antibacterial effects involves the inhibition of essential enzymes for microbial survival, such as DNA polymerase III in Gram-positive bacteria.[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines and a simplified representation of the VEGFR-2 signaling pathway, a common target for these compounds.

experimental_workflow start Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate reagent Cyclizing Reagent (e.g., Formamide, Acetic Anhydride) start->reagent Mix with reaction Cyclocondensation Reaction (Heating/Reflux) reagent->reaction Heat product Crude Pyrazolo[3,4-d]pyrimidine Derivative reaction->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Fused Heterocycle purification->final_product characterization Characterization (NMR, IR, Mass Spec) final_product->characterization

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Expression (Cell Proliferation, Survival, Angiogenesis) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives from ethyl 5-amino-pyrazole-4-carboxylates.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Starting MaterialCyclizing ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide-19081-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70[5][6]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateAcetic Anhydride-Reflux-6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-[7]

Table 2: Multi-component Synthesis of Pyrazolo[3,4-d]pyrimidine-6-thiones

Pyrazolone ComponentAldehydeThione SourceSolventCatalystProductYield (%)Reference
5-Isopropyl-2,4-dihydro-3-pyrazoloneAromatic AldehydesThioureaEthanol-3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones-[8]

Note: The yield for the synthesis with acetic anhydride and the multi-component reaction were not explicitly stated in the referenced abstracts.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclocondensation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.[5][6]

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Formamide

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide is heated to 190 °C.

  • The reaction mixture is maintained at this temperature for 8 hours.

  • After cooling, the precipitated solid is collected.

  • The crude product is purified by recrystallization to afford 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: Synthesis of 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the synthesis of a 6-methyl substituted pyrazolo[3,4-d]pyrimidin-4-one through a two-step process involving hydrolysis and subsequent cyclization.[7]

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Aqueous base (for hydrolysis)

  • Acetic Anhydride

Procedure:

  • Hydrolysis: The starting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is subjected to basic hydrolysis to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[7]

  • Cyclization: The resulting carboxylic acid is then refluxed in acetic anhydride.[7]

  • The reaction mixture is worked up to isolate the key intermediate, 6-methyl-1-phenylpyrazolo[3,4-d][6][9]oxazin-4(1H)-one.[7]

  • This intermediate can be further reacted with various amines to generate a library of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. For example, reaction with p-phenylenediamine in refluxing butanol for 8 hours yields 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[7]

Protocol 3: Multi-component Synthesis of 3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones

This protocol describes a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidine-6-thiones.[8]

Materials:

  • 5-Isopropyl-2,4-dihydro-3-pyrazolone

  • Thiourea

  • Various aromatic aldehydes

  • Ethanol

Procedure:

  • A mixture of 5-isopropyl-2,4-dihydro-3-pyrazolone, thiourea, and an aromatic aldehyde is prepared in ethanol.

  • The reaction mixture is heated under reflux.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization.

Note on Reactions with Urea and Thiourea: While multi-component reactions involving thiourea have been reported for the synthesis of related structures, a detailed, specific protocol for the direct cyclocondensation of this compound with urea or thiourea was not explicitly available in the searched literature. Such reactions are expected to yield the corresponding pyrazolo[3,4-d]pyrimidine-4-one and pyrazolo[3,4-d]pyrimidine-4-thione, respectively. Researchers interested in these specific transformations may need to adapt existing protocols for similar substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction, incorrect stoichiometry, poor quality of reagents, improper reaction temperature.- Ensure accurate molar ratios of reactants, particularly the hydrazine derivative. - Verify the purity of starting materials; use freshly distilled solvents and high-purity reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some reactions may require initial cooling followed by reflux.[1][2]
Formation of a Tarry or Oily Residue Instead of a Solid Product Side reactions, polymerization of starting materials, or presence of impurities.- Control the rate of addition of reactants, especially hydrazine hydrate, which is highly reactive.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture. - Purify the starting materials to remove any acidic or basic impurities that might catalyze side reactions.
Product is Difficult to Purify or Isolate Presence of unreacted starting materials, formation of isomeric byproducts, or co-precipitation of impurities.- Optimize the recrystallization solvent system to improve the selective precipitation of the desired product. Washing with cold anhydrous ethanol has been reported to be effective.[1] - Column chromatography may be necessary for purification if recrystallization is ineffective.[3] - Adjust the pH of the reaction mixture during workup to ensure the product precipitates cleanly.
Inconsistent Yields Between Batches Variability in reaction conditions, reagent quality, or workup procedure.- Standardize all reaction parameters, including reaction time, temperature, stirring speed, and rates of addition. - Use reagents from the same batch or ensure consistent quality between batches. - Maintain a consistent workup and purification protocol for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the cyclocondensation reaction of a β-ketoester derivative with a hydrazine. A common starting material is ethyl 2-cyano-3-oxobutanoate (ethyl acetoacetate derivative) which reacts with hydrazine hydrate.

Q2: How critical is the reaction temperature?

The reaction temperature is a critical parameter. Often, the initial addition of hydrazine hydrate is carried out at a low temperature (0-10 °C) to control the exothermic reaction, followed by heating to reflux to ensure the reaction goes to completion.[1][2]

Q3: What is the role of the solvent in this synthesis?

Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction.[1] The use of anhydrous ethanol can be beneficial to minimize side reactions involving water.

Q4: Can other hydrazine derivatives be used?

Yes, substituted hydrazines can be used to synthesize N-substituted pyrazole derivatives. However, the use of different hydrazines may require optimization of the reaction conditions.[4]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q6: What are the potential side reactions?

Potential side reactions include the formation of regioisomers, incomplete cyclization leading to hydrazone intermediates, and hydrolysis of the ester group if the reaction conditions are too harsh (e.g., strongly acidic or basic). The formation of the desired 5-amino pyrazole is generally favored from α-cyanoketones.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes different reported methods for the synthesis of related aminopyrazole carboxylates to provide a comparative overview of reaction conditions and yields.

Starting Materials Reagents & Solvent Reaction Conditions Yield Reference
Ethyl (E)-2-cyano-3-ethoxyacrylate, HydrazineEthanolRoom temperature for 10 mins, then reflux overnight99%[1]
Ethyl ethoxymethylcyanoacetate, Hydrazine hydrateAnhydrous ethanolGradual heating to 80 °C, then reflux for 4 h66.78%[1]
Ethyl 2,4-dioxovalerate, Hydrazine monohydrateEthanol/Acetic acid0 °C initially, then room temperature for 15 h74%[2]
Ethyl 2,4-dioxopentanoate, Hydrazine hydrateEthanol0 °C for 1 h, then concentrated97%[2]
Ethyl cyanoacetate, Potassium hydroxide, Carbon bisulfide, Dimethyl sulfate, Hydrazine hydrateAcetonitrile, EthanolMulti-step, low temperature to overnight reaction86.3%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate[1]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)

  • Hydrazine (1.8 mL, 29.5 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine dropwise.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • Remove the solvent under reduced pressure (in vacuo).

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.

Protocol 2: Synthesis from Ethyl Ethoxymethylcyanoacetate[1]

Materials:

  • Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)

  • Hydrazine hydrate (100 mL)

  • Anhydrous ethanol (200 mL)

Procedure:

  • Add ethyl ethoxymethylcyanoacetate to a reaction vessel containing anhydrous ethanol.

  • Slowly add hydrazine hydrate dropwise to the reaction vessel.

  • Gradually heat the reaction mixture to 80 °C over 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Concentrate the remaining solid by evaporation.

  • Cool the concentrated solid to room temperature to allow the precipitation of a light-yellow solid.

  • Filter the solid, wash with cold anhydrous ethanol, and dry to obtain the final product.

Visualizations

ReactionPathway General Synthesis Pathway A Ethyl Acetoacetate Derivative (e.g., Ethyl 2-cyano-3-oxobutanoate) C Intermediate (Hydrazone/Enamine) A->C B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D Heat E This compound D->E

Caption: General reaction pathway for the synthesis of the target pyrazole.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Verify Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No check_workup Examine Workup & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Purification Effective? check_workup->workup_ok optimize_workup Optimize Purification (Solvent, pH, Chromatography) workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - The compound "oiled out" instead of crystallizing.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or methanol are often good starting points for pyrazole derivatives.[1][2] - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. - If the compound oils out, try redissolving the oil in a small amount of hot solvent and adding a co-solvent in which the compound is less soluble to induce crystallization.
Persistent Impurities After Recrystallization - The impurity has similar solubility properties to the desired compound. - The impurity is trapped within the crystal lattice of the product.- Perform a second recrystallization. - Consider using a different solvent or a solvent mixture. - If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering. Be aware that this may reduce your overall yield. - For impurities that are difficult to remove by recrystallization, column chromatography is a recommended alternative.
Compound Fails to Crystallize - The solution is not supersaturated. - The presence of impurities is inhibiting crystal formation. - The compound is amorphous.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent. - Attempt purification by column chromatography to remove impurities that may be hindering crystallization.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity. - Co-elution of the product with impurities. - The compound is interacting strongly with the stationary phase.- Optimize the mobile phase. A common eluent for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation. - Use a different stationary phase, such as alumina instead of silica gel. - For basic compounds that may interact with acidic silica gel, consider deactivating the silica gel with triethylamine before use.
Product Degradation During Purification - The compound is sensitive to heat or prolonged exposure to the solvent. - The compound is sensitive to acidic or basic conditions.- When heating for recrystallization, do not exceed the boiling point of the solvent and minimize the heating time. - If using column chromatography, work efficiently to minimize the time the compound spends on the column. - Ensure that the solvents and stationary phase are neutral, or choose conditions that are compatible with the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While the ideal solvent should be determined experimentally, alcohols such as ethanol and methanol are commonly used for recrystallizing pyrazole derivatives and are a good starting point.[1][2] A related compound, ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, has been successfully recrystallized from ethanol.[2] For obtaining high-quality crystals for analysis, slow evaporation from a methanol solution has also been reported for a similar pyrazole derivative.[1]

Q2: What are the typical conditions for purifying this compound by column chromatography?

A2: For column chromatography of pyrazole derivatives, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent and a polar solvent. A gradient of hexane and ethyl acetate is a versatile choice. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compound. The progress of the separation can be monitored by thin-layer chromatography (TLC). For a similar compound, a chloroform-methanol mixture (9:1) was used as an eluent for TLC monitoring.[2]

Q3: What are the common impurities I should expect in my crude product?

A3: Common impurities often include unreacted starting materials and byproducts from the synthesis. The synthesis of this compound typically involves the reaction of a β-ketoester or a similar precursor with a hydrazine. Therefore, residual starting materials and side-products from their decomposition or incomplete reaction could be present.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be a good starting point for pyrazole derivatives.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for about 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflow

PurificationWorkflow Crude Crude Product AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity HighPurity High Purity? AssessPurity->HighPurity FinalProduct Pure Product HighPurity->FinalProduct Yes Recrystallization Recrystallization HighPurity->Recrystallization No CheckPurityRecryst Check Purity Recrystallization->CheckPurityRecryst ColumnChromatography Column Chromatography CheckPurityColumn Check Purity ColumnChromatography->CheckPurityColumn PureRecryst Pure? CheckPurityRecryst->PureRecryst PureColumn Pure? CheckPurityColumn->PureColumn PureRecryst->FinalProduct Yes PureRecryst->ColumnChromatography No PureColumn->FinalProduct Yes PureColumn->Recrystallization No, try again

Caption: A workflow for selecting a purification method.

RecrystallizationProcess Start Crude Solid AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolve Completely Dissolve AddSolvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling to RT HotFilter->Cool Insolubles removed HotFilter->Cool No insolubles IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A step-by-step diagram of the recrystallization process.

References

Technical Support Center: Recrystallization of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the recrystallization of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. It includes a troubleshooting guide, frequently asked questions (FAQs), a summary of suitable solvents, and a detailed experimental protocol.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems that may arise during the purification of this compound.

Problem: No Crystals Form Upon Cooling

Possible Cause Solution
Solution is not supersaturated (too much solvent). - Concentrate the solution by boiling off some of the solvent under gentle heating and allow it to cool again.- If the solvent is volatile, you can pass a gentle stream of nitrogen or air over the solution to facilitate evaporation.
Supersaturated solution is stable and reluctant to crystallize. - Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.- Add a seed crystal of the pure compound to induce crystallization.- Cool the solution to a lower temperature using an ice bath or refrigerator.

Problem: "Oiling Out" - Formation of an Oil Instead of Crystals

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute. - Select a solvent with a lower boiling point.
The solution is too concentrated. - Heat the solution to redissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly.
The rate of cooling is too fast. - Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow down the cooling process.
Significant impurities are present. - Consider pre-purification by another method, such as column chromatography, before recrystallization.

Problem: Low Yield of Recovered Crystals

Possible Cause Solution
Too much solvent was used. - Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to recover more product.
Incomplete precipitation. - Ensure the solution is cooled for a sufficient amount of time at a low enough temperature.
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The compound has significant solubility in the cold solvent. - Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on studies of structurally similar pyrazole derivatives, alcohols such as ethanol and methanol are highly recommended. Ethanol is often used for recrystallization of related ethyl 5-aminopyrazole-4-carboxylate derivatives. Slow evaporation from a methanol solution has also been successfully used to obtain high-quality crystals of a similar compound. A mixed solvent system, such as ethanol/water, may also be effective.

Q2: How can I determine the right amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. A good starting point is to add a small amount of solvent to your crude solid, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid is just dissolved.

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal, swirl the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the collected crystals with a small amount of cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use cold solvent to minimize the loss of the desired product.

Recrystallization Solvent Suitability

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSuitability for this compoundNotes
Ethanol Highly Suitable Frequently used for the recrystallization of similar pyrazole derivatives.[1]
Methanol Highly Suitable Used for growing high-quality crystals of a closely related compound by slow evaporation.[2]
Water Potentially Suitable (as a co-solvent) The target compound has polar functional groups (amino, ester) and may have some water solubility. Often used in combination with an alcohol like ethanol.
Ethyl Acetate Potentially Suitable A moderately polar solvent that could be effective.
Acetone Potentially Suitable A polar aprotic solvent that may be a good candidate.
Hexane Likely Unsuitable (as a primary solvent) As a nonpolar solvent, it is unlikely to dissolve this relatively polar molecule, but could be used as an anti-solvent in a mixed solvent system.

Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol provides a step-by-step method for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Addition of Solvent: Continue to add small portions of hot ethanol to the boiling mixture until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly pour the hot solution through the preheated funnel to remove the impurities.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Recrystallization Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals observe->no_crystals No oiling_out Oil Forms observe->oiling_out Oil filter_wash_dry Filter, Wash, and Dry Crystals crystals_ok->filter_wash_dry add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent low_yield Low Yield concentrate Concentrate Solution (Boil off some solvent) low_yield->concentrate Recover from Mother Liquor add_seed->observe add_seed->concentrate Still No Crystals concentrate->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->observe filter_wash_dry->low_yield Check Yield end Pure Product filter_wash_dry->end Good Yield

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically involves the condensation reaction of a β-keto ester equivalent with hydrazine hydrate. A common and effective starting material is ethyl 2-cyano-3-oxobutanoate. This reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization to form the pyrazole ring.

Q2: What is the most common side product in this synthesis, and why does it form?

The most prevalent side product is the regioisomeric pyrazole, ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate . The formation of this isomer is a common challenge in pyrazole synthesis when using unsymmetrical starting materials. The hydrazine nucleophile can attack either the ketone or the cyano group of ethyl 2-cyano-3-oxobutanoate, leading to two different cyclization pathways and resulting in a mixture of the two regioisomers.

Q3: How can I distinguish between the desired product and its regioisomeric impurity?

The most effective method for distinguishing between the two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectra will show distinct chemical shifts for the methyl group and the protons and carbons of the pyrazole ring. While specific literature values for direct comparison are scarce, analogous pyrazole systems show that the chemical environment of the methyl group and the pyrazole ring protons/carbons are sufficiently different to allow for unambiguous identification. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for separating and quantifying the two isomers.[1][2][3][4]

Q4: My reaction mixture has turned a yellow or red color. Is this normal?

The formation of colored impurities is a known issue in Knorr-type pyrazole syntheses and can be attributed to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[5] While some discoloration may be expected, a significant color change could indicate a higher level of impurity formation.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of a Second Product Detected by TLC/LC-MS

Possible Cause: Formation of the regioisomer, ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate.

Troubleshooting Workflow:

Troubleshooting_Regioisomer start High level of impurity detected check_regioisomer Is the impurity the regioisomer? start->check_regioisomer confirm_structure Confirm structure using 2D NMR (NOESY/HMBC) check_regioisomer->confirm_structure Yes end_failure Unable to separate or suppress side product check_regioisomer->end_failure No (Investigate other side reactions) modify_conditions Modify reaction conditions to favor desired isomer confirm_structure->modify_conditions separation Separate isomers using column chromatography or recrystallization modify_conditions->separation modify_conditions->end_failure end_success Desired product isolated with high purity separation->end_success

Caption: Troubleshooting workflow for regioisomer formation.

Solutions:

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the initial nucleophilic attack by hydrazine, potentially favoring the formation of the desired isomer.

  • pH Control: The pH of the reaction medium can influence the reactivity of the starting materials. Addition of a mild acid or base could alter the regioselectivity.

  • Purification: If formation of the regioisomer cannot be suppressed, careful column chromatography is often effective for separation.[1][2] Different solvent systems should be screened to achieve optimal separation on TLC before scaling up to a column.

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction.

  • Decomposition of starting materials or product.

  • Formation of multiple, difficult-to-separate side products.

Solutions:

  • Purity of Starting Materials: Ensure the hydrazine hydrate and ethyl 2-cyano-3-oxobutanoate are of high purity. Impurities in the starting materials can lead to a variety of side reactions.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of sensitive intermediates and starting materials.

Data Presentation

Table 1: Analytical Data for this compound and its Regioisomer

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound (Desired Product)C₇H₁₁N₃O₂169.18δ ~2.2 (s, 3H, CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~5.5 (br s, 2H, NH₂)δ ~14 (CH₃), ~60 (OCH₂), ~97 (C4), ~148 (C3), ~155 (C5), ~164 (C=O)
Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (Regioisomer)C₇H₁₁N₃O₂169.18δ ~2.4 (s, 3H, CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~5.8 (br s, 2H, NH₂)δ ~12 (CH₃), ~60 (OCH₂), ~95 (C4), ~150 (C5), ~158 (C3), ~164 (C=O)

Note: Predicted NMR data is based on general chemical shift knowledge for pyrazole derivatives and may vary depending on the solvent and experimental conditions.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on common literature methods for pyrazole synthesis.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-cyano-3-oxobutanoate in absolute ethanol.

  • To this stirring solution, add hydrazine hydrate (1.0 - 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product mixture

  • Silica gel (100-200 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[9]

References

stability and proper storage of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. For enhanced protection, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to prevent oxidative degradation.

Q2: Is this compound sensitive to light?

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are likely hydrolysis of the ethyl ester group, particularly under acidic or basic conditions, and oxidation of the pyrazole ring or the amino group. Exposure to light and elevated temperatures can accelerate these degradation processes.

Q4: How should I handle the compound to minimize degradation during experiments?

A4: When handling the compound, it is advisable to work in a controlled environment with minimal exposure to high humidity and direct light. Use the compound promptly after weighing and opening the container. For preparing solutions, use high-purity, dry solvents and prepare them fresh for each experiment if possible.

Q5: What materials are incompatible with this compound?

A5: The compound should not be stored or mixed with strong oxidizing agents, strong bases, or strong reducing agents, as these can cause rapid degradation.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning brownish) Oxidation or photodegradation.1. Check the storage conditions. Ensure the container is tightly sealed and protected from light. 2. Consider purging the container with an inert gas (argon or nitrogen) before sealing for long-term storage. 3. If discoloration is observed, it is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.
Inconsistent experimental results Degradation of the compound in solution.1. Prepare solutions fresh before each experiment. 2. If using aqueous buffers, be mindful of the pH. The ester group is susceptible to hydrolysis, especially at non-neutral pH. A study on similar pyrazole esters showed rapid degradation at pH 8.[2][3] 3. Protect solutions from light during the experiment. 4. If the experiment requires elevated temperatures, perform a preliminary stability check of the compound under those conditions.
Low purity observed upon receipt of the compound Improper handling during shipping or storage.1. Always verify the purity of a new batch of the compound upon receipt. 2. If the purity is lower than specified, contact the supplier immediately and provide your analytical data.

Stability Data

The following table summarizes representative stability data for this compound under various conditions. This data is based on general knowledge of similar compounds and should be used as a guideline. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

Condition Parameter Value Notes
Solid State Recommended Storage Temperature2-8 °CFor long-term storage. Room temperature is acceptable for short periods.
Shelf Life (Solid, Properly Stored)> 2 yearsWhen stored in a tightly sealed, light-resistant container under an inert atmosphere.
Solution (Aqueous Buffer) Half-life at pH 4Estimated > 48 hoursHydrolysis is generally slower under acidic conditions compared to basic conditions.
Half-life at pH 7Estimated 24-48 hoursNeutral conditions can still lead to gradual hydrolysis.
Half-life at pH 8Estimated < 2 hoursBased on data for similar pyrazole esters, which showed rapid degradation at this pH.[2][3]
Photostability Light ExposurePotentially UnstableProtect from direct sunlight and UV light.
Thermal Stability Decomposition Temperature> 150 °C (Solid)Degradation in solution can occur at much lower temperatures.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study of this compound in a buffered solution.

1. Objective: To evaluate the stability of this compound in a buffered solution at an elevated temperature over a defined period.

2. Materials:

  • This compound

  • High-purity water

  • Buffer salts (e.g., phosphate or acetate)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Stability chamber or oven capable of maintaining a constant temperature (e.g., 40 °C ± 2 °C)

  • pH meter

3. Procedure:

  • 3.1. Preparation of Buffer Solution (e.g., pH 7.4 Phosphate Buffer):

    • Prepare a 50 mM phosphate buffer and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.45 µm filter.

  • 3.2. Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Dilute to a final concentration of 1 mg/mL with the prepared buffer in a volumetric flask. This is the stock solution.

  • 3.3. Stability Study Setup:

    • Transfer aliquots of the stock solution into several amber HPLC vials.

    • Place the vials in a stability chamber set at 40 °C.

    • Keep a control set of vials at the recommended storage temperature (e.g., 4 °C).

  • 3.4. Sample Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • At each time point, withdraw one vial from the stability chamber and one from the control condition.

    • Analyze the samples immediately by a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) of the compound under the study conditions using the formula: t₁/₂ = 0.693 / k.

Visualizations

Stability_Factors cluster_storage Proper Storage cluster_degradation Degradation Pathways Cool Cool Compound_Stability Compound_Stability Cool->Compound_Stability preserves Dry Dry Dry->Compound_Stability preserves Dark Dark Dark->Compound_Stability preserves Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Compound_Stability preserves Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Compound_Stability->Hydrolysis is reduced by Compound_Stability->Oxidation is reduced by Compound_Stability->Photodegradation is reduced by

Caption: Factors influencing the stability of the compound.

Experimental_Workflow Start Start Prepare_Solutions Prepare Buffer and Stock Solutions Start->Prepare_Solutions Incubate_Samples Incubate Samples at 40°C and 4°C Prepare_Solutions->Incubate_Samples Analyze_Timepoints Analyze at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubate_Samples->Analyze_Timepoints HPLC_Analysis HPLC Analysis Analyze_Timepoints->HPLC_Analysis Data_Analysis Calculate Degradation Rate and Half-life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Solubility of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in frequently used laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a polar pyrazole ring with amino and ester functional groups, as well as a nonpolar ethyl group, this compound is expected to exhibit varied solubility. Generally, pyrazole derivatives are more soluble in organic solvents than in water.[1] Its solubility is influenced by the principle of "like dissolves like," meaning it will be more soluble in solvents with similar polarity.

Q2: In which common lab solvents is this compound likely to be most soluble?

It is anticipated to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like ethanol and methanol.[2] Its solubility in nonpolar solvents like hexane is expected to be low. Water solubility is also likely to be limited due to the presence of the nonpolar ethyl and methyl groups.[1]

Q3: How does pH affect the aqueous solubility of this compound?

The presence of an amino group (a weak base) suggests that the aqueous solubility of this compound can be significantly influenced by pH.[3] In acidic solutions, the amino group can be protonated, forming a more soluble salt. Therefore, decreasing the pH of an aqueous solution should enhance its solubility.

Q4: Can temperature be used to increase the solubility?

Yes, for most solid compounds, increasing the temperature of the solvent will increase solubility.[3] However, this should be done with caution, as excessive heat can lead to the degradation of the compound. It is always advisable to check the compound's stability at elevated temperatures.

Illustrative Solubility Data

Solvent CategorySolvent NameExpected Solubility Classification
Polar Protic WaterSparingly Soluble
EthanolSoluble
MethanolFreely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble
N,N-Dimethylformamide (DMF)Very Soluble
AcetoneSoluble
Nonpolar HexaneInsoluble
TolueneSlightly Soluble

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of the compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at approximately 10 mg/mL. If not, it is considered sparingly soluble or insoluble.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Troubleshooting Guide

dot

Caption: A logical workflow for troubleshooting common solubility issues.

Issue 1: The compound will not dissolve in my chosen solvent.

  • Possible Cause: The concentration of the compound may be too high for that particular solvent.

  • Solution: Try reducing the concentration of the compound. If that is not possible, a different solvent may be required. For creating stock solutions, polar aprotic solvents like DMSO are often a good starting point.[2]

Issue 2: My compound precipitates out of an aqueous solution after being diluted from a DMSO stock.

  • Possible Cause: This is a common issue for poorly water-soluble compounds. The final concentration in the aqueous buffer is likely above its thermodynamic solubility limit, even with a small percentage of DMSO present.

  • Solution:

    • Lower the final concentration: This is the most straightforward approach.

    • Increase the co-solvent percentage: A slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might help, but be mindful of the tolerance of your experimental system to the solvent.

    • Adjust pH: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[3]

    • Gentle warming and agitation: Carefully warming the solution or using a sonicator can help redissolve precipitates, but ensure the compound is stable under these conditions.

Issue 3: I am observing inconsistent results in my biological assays.

  • Possible Cause: Variability in the solubility of your compound can lead to inconsistent concentrations in your experiments. The compound may be precipitating in the assay medium.

  • Solution:

    • Perform a solubility check: Before a large-scale experiment, conduct a small test to confirm the compound's solubility in the specific batch of medium or buffer you are using.

    • Visually inspect for precipitation: Before use, visually inspect your solutions. A clear, transparent solution indicates complete dissolution. The Tyndall effect (shining a laser pointer through the solution) can reveal the presence of suspended particles if the solution appears cloudy.[3]

    • Prepare fresh solutions: It is best practice to prepare fresh dilutions from a stock solution for each experiment to minimize issues with compound stability and precipitation over time.

References

Technical Support Center: Optimizing N-Alkylation of Ethyl 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of ethyl 5-aminopyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of ethyl 5-aminopyrazoles in a question-and-answer format.

Q1: My N-alkylation reaction is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?

A1: Low or no conversion in N-alkylation reactions of aminopyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. If you are using a weak base and seeing no reaction, consider switching to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, sodium hydride (NaH) can be a more potent option.[1][2]

  • Poor Solubility: The starting materials, particularly the pyrazole and the base, must be at least partially soluble in the reaction solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.[2][3]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is crucial. The general order of reactivity for alkyl halides is I > Br > Cl.[4] If you are using an alkyl chloride with slow reactivity, switching to the corresponding bromide or iodide can significantly increase the reaction rate.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80°C) can improve the yield, but be mindful of potential side reactions.[3]

Q2: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles.[3] The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] If the substituent at the C5 position of the pyrazole is smaller than the substituent at the C3 position, N1-alkylation is typically favored. Conversely, a bulky group at C3 can direct alkylation to the N2 position.[5]

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in regioselectivity.

    • For N1-alkylation , using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective.[5][6] Another common system that favors N1 is potassium carbonate (K₂CO₃) in DMSO.[5][7]

    • For N2-alkylation , specific catalytic methods, such as those using magnesium-based catalysts, have been developed to favor this isomer.[5]

  • Nature of the Alkylating Agent: Using a sterically bulky alkylating agent can enhance selectivity for the less hindered nitrogen.[4]

Q3: I am observing the formation of a dialkylated product. How can I prevent this side reaction?

A3: The formation of N,N-dialkylated products can occur, especially when using a strong base and an excess of the alkylating agent.[1] To minimize this, consider the following adjustments:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.0-1.2 equivalents) of the alkylating agent relative to the pyrazole.[3]

  • Base Equivalents: Using a large excess of a strong base like NaH can promote dialkylation. Try reducing the equivalents of the base used.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired monoalkylated product is formed and before significant dialkylation occurs.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases and solvents used for the N-alkylation of ethyl 5-aminopyrazoles?

A1: The choice of base and solvent is critical for a successful N-alkylation reaction.

  • Bases: Common bases range from weaker inorganic bases to stronger organometallic reagents. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][3] The choice depends on the reactivity of the pyrazole and the alkylating agent.

  • Solvents: Polar aprotic solvents are generally the most effective for Sₙ2 reactions like N-alkylation. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[2][3]

Q2: At what temperature should I run my N-alkylation reaction?

A2: The optimal temperature can vary significantly. Some reactions proceed efficiently at room temperature, while others may require heating to temperatures as high as 80°C to achieve a reasonable reaction rate.[3] It is often best to start at room temperature and gradually increase the heat while monitoring the reaction progress.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of N-alkylation reactions.[3] These methods allow you to track the consumption of the starting material and the formation of the product(s).

Q4: Are there alternative methods to the classical base-mediated N-alkylation?

A4: Yes, several alternative methods have been developed.

  • Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as the alkylating agents and can be an effective alternative to base-mediated approaches, particularly when avoiding strong bases is desirable.[8]

  • Enzyme-Catalyzed Alkylation: Engineered enzymes have shown the ability to perform highly regioselective N-alkylation of pyrazoles.[9][10] This biocatalytic approach can offer excellent control over the reaction outcome.

  • Mitsunobu Reaction: This reaction provides another route for N-alkylation, though it is often used more in laboratory-scale synthesis.[8]

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Yield

EntryPyrazole SubstrateAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃ (1.5)DMFRT12High (not specified)[3]
2Methyl 3-amino-1H-pyrazole-4-carboxylateBenzyl BromideK₂CO₃ (2.0)DMF806High (not specified)[3]
3Substituted PyrimidineIodoethaneK₂CO₃ (1.2)DMF8020[1]
4Substituted PyrimidineIodoethaneNaH (1.0)DMF8026[1]
5Substituted PyrimidineIodoethaneNaH (3.0)DMF80252.3[1]

Table 2: Conditions Favoring N1 vs. N2 Regioselectivity

Desired IsomerBaseSolventKey ConsiderationsReference
N1NaHTHFGood for promoting N1-alkylation.[5]
N1K₂CO₃DMSOEffective for directing substitution to the N1 position.[5][7]
N2--A bulky substituent at the C3 position sterically shields the N1 position.[5]
N2Mg-based catalyst-Specifically developed for high regioselectivity for the N2 position.[5]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the ethyl 5-aminopyrazole (1.0 eq).[3]

  • Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[3]

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq) to the stirred solution.[3][11]

  • If using K₂CO₃, stir the mixture at room temperature for 15-30 minutes. If using NaH, cool the mixture to 0°C before addition and stir for 30 minutes.[3][11]

  • Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the suspension.[3]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction. If NaH was used, carefully add saturated aqueous NH₄Cl solution at 0°C.[11] If K₂CO₃ was used, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purify the resulting residue by flash column chromatography on silica gel to yield the N-alkylated pyrazole product(s).[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_pyrazole Add Ethyl 5-Aminopyrazole (1.0 eq) to Flask start->add_pyrazole add_solvent Add Anhydrous Solvent (DMF or DMSO) add_pyrazole->add_solvent add_base Add Base (e.g., K2CO3 or NaH) add_solvent->add_base add_alkylating_agent Add Alkylating Agent (1.0-1.2 eq) add_base->add_alkylating_agent stir Stir at Desired Temperature (RT to 80°C) add_alkylating_agent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_node Obtain Pure N-Alkylated Product purify->end_node

Caption: General experimental workflow for the base-mediated N-alkylation of ethyl 5-aminopyrazoles.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Low or No Yield stronger_base Use Stronger Base (e.g., NaH) start->stronger_base change_solvent Change Solvent (e.g., DMF, DMSO) start->change_solvent more_reactive_halide Use More Reactive Alkyl Halide (I > Br > Cl) start->more_reactive_halide increase_temp Increase Reaction Temperature start->increase_temp regio_issue Poor Regioselectivity steric_control Adjust Steric Hindrance on Pyrazole regio_issue->steric_control base_solvent_combo Optimize Base/Solvent Combination regio_issue->base_solvent_combo bulky_alkylating_agent Use Bulky Alkylating Agent regio_issue->bulky_alkylating_agent dialkylation Dialkylation Observed control_stoichiometry Control Stoichiometry dialkylation->control_stoichiometry reduce_base Reduce Equivalents of Base dialkylation->reduce_base

Caption: Troubleshooting logic for common issues in the N-alkylation of ethyl 5-aminopyrazoles.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue Question Potential Causes & Solutions
Low Yield We are observing a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[1] Solution: Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[1][2] Poor Mixing: Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates. Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.[1] Incomplete Reaction: Reaction times that are sufficient on a lab scale may not be long enough for larger batches. Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.[1]
Exothermic Reaction & Safety The reaction becomes highly exothermic upon the addition of hydrazine hydrate. How can we manage this on a larger scale to prevent a thermal runaway?Slow Reagent Addition: The condensation reaction with hydrazine is often highly exothermic.[2] A rapid addition can cause dangerous temperature spikes. Solution: Add hydrazine hydrate slowly and in a controlled manner. A subsurface addition can also help to dissipate heat more effectively. Efficient Cooling: The reactor's cooling capacity must be sufficient to handle the heat generated. Solution: Ensure the reactor has adequate cooling capacity. For particularly exothermic steps, pre-cooling the reaction mixture before the addition of the exothermic reagent is advisable.[2] Dilution: Concentrated reaction mixtures can exacerbate exotherms. Solution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[2]
Impurity Formation We are observing significant levels of impurities in our crude product that were not present, or were present in much smaller amounts, on the lab scale. How can we minimize these?Side Reactions due to Poor Temperature Control: As mentioned, poor heat dissipation can lead to side reactions. Solution: Implement the temperature control strategies outlined above. Regioisomer Formation: The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[2] Solution: Optimize reaction conditions such as temperature, solvent, and the rate of addition to improve selectivity. In some cases, exploring alternative synthetic routes may be necessary.[2] Degradation of Starting Materials or Product: The product or starting materials may degrade under the prolonged reaction times or higher temperatures sometimes encountered during scale-up. Solution: If the product is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon). Lowering reaction and purification temperatures can also be beneficial.[2]
Purification Challenges Purification by column chromatography is not feasible for our multi-kilogram scale production. What are the alternatives?Crystallization: This is the most common method for purifying solids at a large scale. Solution: A systematic screening of solvents is crucial to find a system that provides good recovery of high-purity product. Anti-solvent crystallization can also be an effective technique. Slurrying: Washing the crude product with a solvent in which it has low solubility can be effective at removing more soluble impurities. Solution: The choice of solvent and the temperature of the slurry are key parameters to optimize.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The synthesis typically involves the cyclocondensation of a hydrazine source with a β-ketoester derivative. A common route starts with ethyl 2-cyano-3-oxobutanoate and hydrazine hydrate.

Q2: What are the major safety concerns when handling hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a toxic and high-energy compound.[2] Key safety concerns include:

  • Toxicity: It is highly toxic, and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).[2]

  • Thermal Runaway: As mentioned, reactions involving hydrazine can be highly exothermic.[2]

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[2]

  • Flammability: Hydrazine has a wide flammability range.[2]

Q3: What solvents are typically used for the large-scale synthesis of this compound?

A3: A patent for a similar compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, utilizes toluene as the solvent.[3] Ethanol is also commonly used in the synthesis of pyrazole derivatives. The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and the impurity profile.

Q4: How can we monitor the reaction progress effectively during a large-scale run?

A4: In-process controls are essential for monitoring large-scale reactions. High-Performance Liquid Chromatography (HPLC) is a robust method for tracking the consumption of starting materials and the formation of the product and any significant impurities. Thin-Layer Chromatography (TLC) can also be a quick, qualitative tool for monitoring progress.

Data Summary

The following table provides a representative comparison of reaction parameters for the synthesis of a closely related pyrazole, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which can be indicative of the conditions for the target molecule.

ParameterLaboratory Scale (Illustrative)Pilot/Industrial Scale (from Patent Data for a related compound[3])
Solvent EthanolToluene
Temperature Reflux (~78°C)22-30°C (addition), then reflux
Reaction Time 4-6 hours1-3 hours (initial), then 2 hours at reflux
Purification Column ChromatographyFiltration and drying
Typical Yield 60-80%High yield reported

Experimental Protocols

1. Synthesis of this compound (Adapted from related procedures for scale-up)

  • Materials:

    • Ethyl 2-cyano-3-oxobutanoate

    • Hydrazine hydrate

    • Ethanol (or Toluene)

  • Procedure:

    • Charge the reactor with ethyl 2-cyano-3-oxobutanoate and the chosen solvent (e.g., ethanol).

    • Begin agitation and ensure the mixture is homogeneous.

    • Cool the mixture to 10-15°C.

    • Slowly add hydrazine hydrate to the reaction mixture via a dosing pump, ensuring the internal temperature does not exceed 25-30°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is deemed complete, cool the mixture to 0-5°C to induce crystallization of the product.

    • Isolate the product by filtration.

    • Wash the filter cake with cold ethanol.

    • Dry the product under vacuum at 40-50°C.

2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Appropriate solvent (e.g., ethanol, isopropanol, or a solvent mixture identified during screening)

  • Procedure:

    • Charge a clean reactor with the crude product and the chosen solvent.

    • Heat the mixture with stirring to dissolve the solid completely.

    • Once dissolved, cool the solution slowly to induce crystallization. A controlled cooling profile is often key to obtaining a desirable crystal size and purity.

    • Hold the slurry at the final temperature for a period to maximize yield.

    • Filter the purified product.

    • Wash the filter cake with a small amount of cold, fresh solvent.

    • Dry the final product under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Reaction Reaction Ethyl 2-cyano-3-oxobutanoate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Crude Product Crude Product Reaction->Crude Product Cyclocondensation Purification Purification Crude Product->Purification Recrystallization Final Product Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate Purification->Final Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow Start Start Problem Issue Identified? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity High Impurity Problem->Impurity Yes Exotherm Exotherm Control Problem->Exotherm Yes CheckMixing Verify Mixing Efficiency LowYield->CheckMixing CheckTemp Check Temperature Control Impurity->CheckTemp SlowAddition Slow Reagent Addition Exotherm->SlowAddition CheckMixing->CheckTemp CheckTime Extend Reaction Time CheckTemp->CheckTime OptimizePurification Optimize Purification CheckTemp->OptimizePurification End Process Optimized CheckTime->End OptimizePurification->End ImproveCooling Improve Cooling SlowAddition->ImproveCooling ImproveCooling->End

Caption: Troubleshooting logic for scale-up synthesis challenges.

References

Technical Support Center: Regiospecific Synthesis of Pyrazoles from Unsymmetrical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regiospecific synthesis of pyrazoles from unsymmetrical starting materials.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. When synthesizing pyrazoles from unsymmetrical precursors, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivities. Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency in drug discovery and materials science.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis from 1,3-diketones?

A2: The regiochemical outcome of the condensation reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is determined by a delicate balance of several factors:[3][4]

  • Electronic Effects: The inherent electron-donating or electron-withdrawing nature of the substituents on the diketone influences the electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl is typically attacked first by the more nucleophilic nitrogen of the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-diketone or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine's nitrogen atoms and influence the reaction pathway.[3]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, polar protic solvents may favor one isomer, while aprotic solvents may favor the other.[6] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[7]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of the resulting regioisomers.[3]

Q3: How does the choice of hydrazine precursor (e.g., free base vs. hydrochloride salt) affect the reaction outcome?

A3: The form of the hydrazine used can significantly influence regioselectivity. For example, in the reaction with trichloromethyl enones, using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas the corresponding free hydrazine base yields the 1,5-regioisomer exclusively.[8] This is often due to changes in the reaction mechanism, where the protonated form of the hydrazine may alter the initial site of attack.

Q4: Can α,β-unsaturated ketones (chalcones) be used for regiospecific pyrazole synthesis?

A4: Yes, the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazines is a common method for synthesizing pyrazoles and pyrazolines.[9][10] The regioselectivity is generally governed by the initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration (or oxidation). The substitution pattern on both the chalcone and the hydrazine influences the regiochemical outcome.[11][12]

Troubleshooting Guide

Problem 1: Low or No Regioselectivity (Obtaining a ~1:1 Mixture of Isomers)

  • Potential Cause: The electronic and steric differences between the two carbonyl groups of the 1,3-diketone are insufficient to direct the reaction under the chosen conditions. Standard solvents like ethanol often give poor selectivity.[12]

  • Solutions:

    • Change the Solvent: Switch to a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents can significantly enhance regioselectivity, often favoring one isomer by a ratio of >95:5.[7]

    • Modify Reaction pH: Add a catalytic amount of acid (e.g., acetic acid) or base. The optimal pH is substrate-dependent and requires screening.

    • Lower the Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially increasing the isomeric ratio.

Problem 2: The Unexpected Regioisomer is the Major Product

  • Potential Cause: The reaction is under thermodynamic control, and the undesired isomer is the more stable product. Alternatively, the inherent electronic and steric properties of the substrates favor the formation of the undesired isomer under kinetic control.[13]

  • Solutions:

    • Re-evaluate the Precursor Design: If possible, modify the substituents on the unsymmetrical precursor to electronically or sterically favor the formation of the desired isomer. For instance, using a β-enamino diketone can differentiate the electrophilic centers and control the reaction pathway.[4][6]

    • Explore Alternative Synthetic Routes: Consider a completely different synthetic strategy that offers complementary regioselectivity. For example, a [3+2] cycloaddition of a sydnone with a functionalized alkyne can provide access to specific regioisomers that are difficult to obtain via classical condensation.[14]

    • Use a Different Hydrazine Form: As noted, switching between a hydrazine free base and its hydrochloride salt can reverse the regioselectivity in certain systems.[8]

Problem 3: Difficulty in Separating Regioisomers

  • Potential Cause: The regioisomers have very similar physical properties (e.g., polarity, boiling point), making separation by standard techniques like column chromatography or recrystallization challenging.

  • Solutions:

    • Optimize Chromatography: Use a high-performance liquid chromatography (HPLC) system or try different solvent systems and stationary phases (e.g., alumina instead of silica gel) for column chromatography.

    • Derivatization: Temporarily convert the mixture of pyrazole isomers into derivatives that have more distinct physical properties. After separation, the protecting group or modifying functional group can be removed to yield the pure isomers.

    • Focus on Synthesis: The most effective solution is to improve the regioselectivity of the synthesis itself using the methods described above to minimize the formation of the minor isomer, thereby simplifying or eliminating the need for difficult purification.

Data Presentation

Table 1: Comparison of Methods for Regiospecific Pyrazole Synthesis

Precursor 1Precursor 2Catalyst/SolventTemperatureRegioisomeric Ratio (Major:Minor)Yield (%)Reference(s)
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-DimethylacetamideRoom Temp98:274-77[12]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEthanol (EtOH)Room Temp~50:50-[7][12]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineHexafluoroisopropanol (HFIP)Room Temp97:3-[7]
β-Aryl ChalconeHydrazine HydrateAcetic AcidRefluxSingle Isomer Reported66-88[9][12]
Trichloromethyl EnoneArylhydrazine HClDichloromethaneRoom Temp>99:1 (1,3-isomer)37-97[8]
Trichloromethyl EnoneArylhydrazine (free base)DichloromethaneRoom Temp>99:1 (1,5-isomer)52-83[8]
β-Enamino DiketonePhenylhydrazineProtic Solvent (e.g., EtOH)RefluxRegioselective for Isomer 2-
β-Enamino DiketonePhenylhydrazineAprotic Solvent (e.g., Toluene)RefluxRegioselective for Isomer 3-

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis using a Fluorinated Solvent (HFIP)

This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP, based on the work by Fustero et al.[7]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis from an α,β-Unsaturated Ketone (Chalcone)

This protocol provides a general method for the synthesis of 3,5-disubstituted pyrazoles from chalcones.[9]

  • Materials:

    • α,β-Unsaturated ketone (chalcone) (1.0 mmol)

    • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • Combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol) in a round-bottom flask.

    • Add glacial acetic acid (10 mL) to serve as the solvent and catalyst.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 110-120 °C) for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker of ice-cold water (~50 mL) while stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Mandatory Visualizations

Regioselectivity_Factors cluster_precursors Unsymmetrical Precursors cluster_factors Influencing Factors cluster_products Potential Products Diketone 1,3-Diketone (R1 ≠ R3) Reaction Condensation Reaction Diketone->Reaction Hydrazine Substituted Hydrazine (R2-NHNH2) Hydrazine->Reaction Steric Steric Hindrance (R1, R3, R2) Steric->Reaction Electronic Electronic Effects (EWG vs EDG) Electronic->Reaction Solvent Solvent (HFIP, EtOH, DMF) Solvent->Reaction pH pH (Acidic vs. Basic) pH->Reaction IsomerA Regioisomer A Reaction->IsomerA IsomerB Regioisomer B Reaction->IsomerB

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

Workflow_Decision Start Define Target Regioisomer Precursor Select Unsymmetrical Precursor (e.g., 1,3-Diketone) Start->Precursor Cond1 Initial Test: Classical Conditions (e.g., EtOH, Reflux) Precursor->Cond1 Result1 Analyze Isomer Ratio (NMR, GC-MS) Cond1->Result1 Check1 Is Regioselectivity Acceptable (>90:10)? Result1->Check1 Troubleshoot Troubleshoot & Optimize Check1->Troubleshoot No End Purify Major Isomer Check1->End Yes Cond2 Change Solvent to HFIP/TFE Troubleshoot->Cond2 Cond3 Screen Reaction pH (Acidic/Basic Catalyst) Troubleshoot->Cond3 Cond4 Modify Precursor (e.g., use β-enaminone) Troubleshoot->Cond4 Check2 Is Regioselectivity Improved? Cond2->Check2 Cond3->Check2 Cond4->Check2 Check2->End Yes Fail Consider Alternative Synthetic Route (e.g., [3+2] Cycloaddition) Check2->Fail No

Caption: Workflow for optimizing the regioselective synthesis of pyrazoles.

References

Technical Support Center: Preventing Dimer Formation in Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dimer formation and other side reactions involving aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is "dimer formation" in the context of aminopyrazole reactions?

A1: In aminopyrazole chemistry, "dimerization" can refer to two distinct phenomena:

  • Unwanted Side Reactions: This is the unintentional formation of byproducts where two aminopyrazole molecules react with each other. A common example is the formation of azo dyes through the coupling of the amino groups, particularly in the presence of oxidizing agents.

  • Intentional Synthetic Pathways: Aminopyrazoles are versatile building blocks and can be intentionally dimerized to synthesize larger, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. This is achieved by reacting the aminopyrazole, which acts as a binucleophile, with suitable electrophiles.

This guide focuses on preventing the unwanted formation of dimers and other common side products.

Q2: What are the most common side products in aminopyrazole synthesis besides dimers?

A2: Besides the formation of dimers, other common side products in aminopyrazole synthesis include:

  • Regioisomers: When using substituted hydrazines, the reaction can yield a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles due to the two non-equivalent nitrogen atoms in the hydrazine.[1]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[1]

  • N-Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, the amino group of the pyrazole can be acetylated.[1]

Q3: How can I control the formation of regioisomers during aminopyrazole synthesis?

A3: The ratio of 3-amino and 5-amino pyrazole regioisomers can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.

  • Kinetic Control (Favors 3-aminopyrazoles): This is typically achieved at lower temperatures (e.g., 0°C) in the presence of a strong base like sodium ethoxide in ethanol. These conditions favor the faster-forming, but less stable, Michael adduct before it has a chance to equilibrate.[1]

  • Thermodynamic Control (Favors 5-aminopyrazoles): Higher temperatures (e.g., reflux) in a less basic or acidic medium (e.g., toluene with catalytic acetic acid) allow the reaction to reach equilibrium, favoring the formation of the more stable 5-aminopyrazole isomer.[1] Microwave irradiation can also be used to promote the thermodynamically controlled product.[2]

Q4: What is the best strategy to prevent the amino group from participating in unwanted side reactions?

A4: The most effective strategy is to protect the amino group with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amino functionality of aminopyrazoles. It is stable under many reaction conditions and can be readily removed when desired.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of a colored impurity, possibly an azo dimer. The amino group of the aminopyrazole may have been oxidized and coupled to form an azo dye. This can be promoted by oxidizing agents or exposure to air over time.- Work under an inert atmosphere (e.g., nitrogen or argon). - Avoid strong oxidizing agents if the free amino group is required for a subsequent step. - Consider protecting the amino group as a Boc-carbamate.
Reaction yields a mixture of 3- and 5-aminopyrazole regioisomers. Reaction conditions are not optimized for regioselectivity.- For the 5-amino isomer , use thermodynamic conditions: higher temperatures (reflux) and acidic catalysis (e.g., acetic acid in toluene).[1] - For the 3-amino isomer , use kinetic conditions: low temperatures (0°C) and a strong base (e.g., sodium ethoxide in ethanol).[1]
Reaction is slow or incomplete, with starting material or uncyclized intermediates remaining. Insufficient reactivity of starting materials or non-optimal reaction conditions.- Increase the reaction temperature. - Use microwave irradiation to accelerate the reaction. - Add a catalytic amount of acid (e.g., HCl, acetic acid) or base (e.g., triethylamine) to facilitate cyclization.[1]
Difficulty in purifying the desired aminopyrazole from byproducts. Similar polarities of the desired product and impurities.- If regioisomers are the issue, re-optimize the synthesis for higher selectivity. - For purification, try column chromatography with a modified eluent system (e.g., adding a small amount of triethylamine to the eluent to reduce tailing of basic compounds on silica gel). - Attempt recrystallization from a different solvent or solvent system. Common solvents for recrystallization of aminopyrazoles include ethanol or ethanol/water mixtures.[4][5]

Experimental Protocols

Protocol 1: General Method for Boc Protection of Aminopyrazoles

This protocol describes a general procedure for the protection of the amino group of an aminopyrazole using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Aminopyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve the aminopyrazole (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA or TEA (1.5 equivalents).

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Method for Acidic Deprotection of Boc-Protected Aminopyrazoles

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected aminopyrazole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)

Procedure:

  • Dissolve the Boc-protected aminopyrazole in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl/dioxane solution.[6][7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting aminopyrazole can be further purified if necessary.

Data Summary

Table 1: Conditions for Intentional Dimerization of 5-Aminopyrazoles (to be avoided for monomer synthesis)[8][9]
CatalystOxidantAdditiveSolventTemperature (°C)Time (h)Yield of Dimer
Cu(OAc)₂Benzoyl Peroxide (BPO)K₂S₂O₈Toluene1001058-79%
CuCl₂tert-Butyl peroxybenzoate1,10-Phenanthroline, Na₂CO₃Toluene13012Moderate

This table summarizes conditions that promote the formation of fused pyrazole dimers. To prevent unwanted dimerization, it is advisable to avoid copper catalysts and strong oxidants in your reaction mixture if the free aminopyrazole is the desired product.

Visualizations

experimental_workflow cluster_synthesis Aminopyrazole Synthesis cluster_troubleshooting Troubleshooting & Prevention cluster_solutions Solutions start Start with Precursors (e.g., β-ketonitrile + hydrazine) reaction Reaction under Controlled Conditions start->reaction product Crude Aminopyrazole (may contain impurities) reaction->product check_impurities Analyze for Impurities (TLC, LC-MS, NMR) product->check_impurities purify Purification (Column Chromatography, Recrystallization) product->purify dimer Dimer Formation? check_impurities->dimer other_side_products Other Side Products? (e.g., regioisomers) check_impurities->other_side_products protect Use Protecting Group (e.g., Boc) dimer->protect Yes dimer->purify No, but other impurities optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) other_side_products->optimize Yes other_side_products->purify No, but other impurities protect->reaction Modify Synthesis optimize->reaction Re-run Synthesis pure_product Pure Aminopyrazole purify->pure_product

Caption: Workflow for preventing dimer formation and other side products in aminopyrazole reactions.

boc_protection_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products aminopyrazole Aminopyrazole (R-NH2) nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl aminopyrazole->nucleophilic_attack boc_anhydride Boc Anhydride ((Boc)2O) boc_anhydride->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of t-Butoxycarbonate tetrahedral_intermediate->elimination boc_aminopyrazole Boc-Protected Aminopyrazole (R-NHBoc) elimination->boc_aminopyrazole byproducts Byproducts (t-BuOH + CO2) elimination->byproducts

Caption: Simplified mechanism of Boc protection of an aminopyrazole.

purification_logic start Crude Product (Aminopyrazole + Impurities) check_properties Assess Properties of Product and Impurities (Polarity, Solubility) start->check_properties decision Significant Difference in Properties? check_properties->decision column Column Chromatography (Exploit polarity differences) decision->column Yes (Polarity) decision->column Uncertain recrystallization Recrystallization (Exploit solubility differences) decision->recrystallization Yes (Solubility) decision->recrystallization Uncertain pure_product Pure Aminopyrazole column->pure_product recrystallization->pure_product

Caption: Logical workflow for choosing a purification method for aminopyrazoles.

References

Validation & Comparative

A Comparative Guide to Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The specific arrangement of substituents on the pyrazole ring can significantly influence the pharmacological profile of the compound. This guide provides an objective comparison of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its key isomers, supported by available experimental data, to aid researchers in drug discovery and development.

Chemical Structures of the Isomers

The isomers under comparison are constitutional isomers, differing in the positions of the amino, methyl, and ethyl carboxylate groups on the pyrazole ring. The IUPAC names for these compounds can sometimes be ambiguous due to tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. For clarity, the structures are presented below.

  • This compound (Isomer A)

  • Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (Isomer B)

  • Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (Isomer C)

Physicochemical Properties

PropertyThis compound (Isomer A)Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (Isomer B)Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (Isomer C)
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol [5]169.18 g/mol [5]169.18 g/mol
CAS Number 23286-70-6[5]23286-70-6[5]Not readily available
IUPAC Name This compound[5]ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate[5]ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Note: The same CAS number for Isomers A and B suggests they are often treated as tautomers or that the distinction is not consistently made in chemical databases.

Synthesis Overview

The synthesis of these pyrazole isomers typically involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. The specific regioisomer obtained often depends on the reaction conditions and the nature of the starting materials.

A general synthetic approach for aminopyrazole carboxylates involves the reaction of a cyanoacetate derivative with hydrazine hydrate.[6][7] For instance, ethyl 5-amino-1H-pyrazole-4-carboxylate can be synthesized from ethyl ethoxymethylenecyanoacetate and hydrazine hydrate.[7] The synthesis of the 3-methyl substituted analog would require an appropriately substituted starting material.

Comparative Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern. Below is a comparative summary of the reported activities for these isomers and closely related analogs.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of aminopyrazole derivatives.[8][9][10][11] For example, a series of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally similar to Isomer A, have demonstrated significant analgesic and anti-inflammatory activities.[8] In one study, certain derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[10][11]

Compound/AnalogAssayResultReference Compound
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivativesCarrageenan-induced paw edema in ratsSignificant inhibition of edemaDiclofenac sodium[8]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activityIndomethacin
Ethyl 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterAcetic acid-induced writhing and carrageenan-induced paw edemaPotent analgesic and anti-inflammatory activitiesIndomethacin[9]
Antimicrobial Activity

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activity.[12][13][14] The antimicrobial efficacy is influenced by the nature and position of the substituents on the pyrazole ring.

Compound/AnalogOrganism(s)MIC (μmol/mL)Reference Compound
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli, P. aeruginosa0.038, 0.067Ampicillin (0.033, 0.067)[14]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015Fluconazole (0.020)[14]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats of either sex (150-200 g) are used. They are fasted overnight with free access to water.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, a standard drug (e.g., Diclofenac sodium), and a control vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculums, test compounds, and standard antimicrobial agents.

  • Procedure:

    • A serial two-fold dilution of the test compounds and standard drugs is prepared in the broth in the microtiter plate wells.

    • Each well is then inoculated with a standardized microbial suspension (e.g., 10⁵ CFU/mL).

    • A positive control (broth with inoculum) and a negative control (broth only) are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the biological evaluation of pyrazole isomers and a simplified representation of a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification synthesis Synthesis of Pyrazole Isomers purification Purification and Characterization (NMR, MS, Elemental Analysis) synthesis->purification anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) purification->anticancer data_analysis Comparative Data Analysis anti_inflammatory->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_identification Lead Compound Identification sar->lead_identification signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimulus->cell_membrane phospholipase_a2 Phospholipase A2 cell_membrane->phospholipase_a2 activates arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases cox Cyclooxygenase (COX) Enzymes (COX-1, COX-2) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Pain, Edema) prostaglandins->inflammation mediates pyrazole_inhibitor Pyrazole Derivative (Potential COX Inhibitor) pyrazole_inhibitor->cox inhibits

References

A Comparative Guide to the Biological Activity of Substituted Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] Among these, substituted aminopyrazoles have emerged as a particularly versatile scaffold, yielding compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[1][5] This guide provides a comparative analysis of the biological activities of various substituted aminopyrazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity

Substituted aminopyrazoles have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of critical cellular processes like microtubule polymerization or the modulation of signaling pathways involved in cell proliferation and survival.[7][8]

The following table summarizes the in vitro cytotoxic activity of selected substituted aminopyrazole derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or percentage of cell growth inhibition.

Compound IDSubstitution PatternCancer Cell LineActivity (IC50 in µM or % Inhibition)Reference
1c 5-aminopyrazole with hindered substituents on catechol portionBreast Cancer< 40% growth at 10 µM[6]
1d 5-aminopyrazole with hindered substituents on catechol portionLeukemia, Breast Cancer< 40% growth at 10 µM[6]
1e 5-aminopyrazole with hindered substituents on catechol portionRenal Cancer (CAKI-1)Selectively blocks growth[6]
Compound with 4-chloro substitution Not specified in detailHeLa (Cervix Carcinoma)IC50 = 4.94 µM[7]
111c Pyrazole chalcone with 4-fluoro-phenyl and 5-fluoro-pyridin moietiesMCF-7 (Breast), HeLa (Cervix)Highest inhibition in series[7]
173a Pyrazole-arylacetamide hybridMCF-7 (Breast)IC50 = 0.604 µM[9][10]
173b Pyrazole-arylacetamide hybridMCF-7 (Breast)IC50 = 0.665 µM[9][10]
168 Pyrazole-naphthalene derivative with 4-ethoxy phenylMCF-7 (Breast)IC50 = 2.78 ± 0.24 µM[9]
136b 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylateA549, HCT-116, MCF-7, HT-29IC50 = 1.962, 3.597, 1.764, 4.496 µM[9]
11a Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylateHeLa (Cervical), HepG2 (Liver)38.44% and 54.25% growth respectively[1]

The anti-proliferative activity of the aminopyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted aminopyrazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Aminopyrazole Derivatives (various concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt formazan Living cells convert MTT to purple formazan add_mtt->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % cell viability and IC50 values measure->analyze end End: Cytotoxicity Data analyze->end

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Substituted aminopyrazoles also exhibit promising activity against a spectrum of bacterial and fungal pathogens.[1][12][13] The structural modifications on the aminopyrazole core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

The following table presents the antimicrobial activity of various substituted aminopyrazole derivatives, typically reported as the diameter of the inhibition zone or the Minimum Inhibitory Concentration (MIC).

Compound IDSubstitution PatternMicroorganismActivity (Inhibition Zone in mm or MIC in µg/mL)Reference
AP-1, 3, 4, 7, 9, 10, 11 Variously substituted 3-amino-5-(methylthio)-1H-pyrazole-4-carboxamidesNot specifiedGood antimicrobial activity[12]
2a 3-aminopyrazole substituent on a pyrido-indole scaffoldS. aureusMIC = 0.125 mg/mL[1]
2a 3-aminopyrazole substituent on a pyrido-indole scaffoldE. coliMIC = 8 mg/mL[1]
25 5-aminopyrazole derivativeB. subtilisInhibition Zone = 7.3 ± 1.1 mm[1]
26 5-aminopyrazole derivativeS. aureusInhibition Zone = 15 ± 0.58 mm, MIC = 16 mg/mL[1]
26 5-aminopyrazole derivativeE. coliInhibition Zone = 15 ± 0.56 mm, MIC = 4 mg/mL[1]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntibacterialMIC = 62.5–125 µg/mL[14]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntifungalMIC = 2.9–7.8 µg/mL[14]
Chloro derivatives Acetoxysulfonamide pyrazole, 4,5-dihydropyrazole-1-carbothioamide, or 4,5-dihydropyrazole-1-isonicotinoylS. aureus, C. albicansMost active in the series[3]

A common technique to screen for antimicrobial activity is the agar well-diffusion method.[3]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into petri plates.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Loading: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start: Prepare Agar Plates inoculate Inoculate with Test Microorganism start->inoculate create_wells Create wells in the agar inoculate->create_wells load_compounds Load Aminopyrazole Derivatives and Controls into wells create_wells->load_compounds incubate Incubate plates load_compounds->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones end End: Antimicrobial Activity Data measure_zones->end

Workflow of the agar well-diffusion method for antimicrobial screening.

Anti-inflammatory and Antioxidant Activity

Many substituted aminopyrazole derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[6][11] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[15] The antioxidant properties are evaluated by their ability to scavenge free radicals.

The table below highlights the anti-inflammatory and antioxidant activities of certain aminopyrazole derivatives.

Compound IDSubstitution PatternBiological ActivityAssayResultReference
Derivatives 3 5-aminopyrazole with a flexible alkyl chain on N1AntioxidantROS production in plateletsRemarkable inhibition[8][11]
Derivatives 4 5-aminopyrazole with acylhydrazonic linker at position 3AntioxidantDPPH radical scavengingInteresting in vitro properties[8][11]
4b Not specified in detailAntioxidantDPPH assay27.65% antioxidant activity[16]
4c Not specified in detailAntioxidantDPPH assay15.47% antioxidant activity[16]
Fluoro derivative Amide-linked bipyrazoleAnti-inflammatoryIn vitro COX-1/COX-2 inhibitionMost active candidate[15]
Methyl derivative Amide-linked bipyrazoleAnti-inflammatoryIn vitro COX-1/COX-2 inhibitionMost active candidate[15]
143a, 143c, 143e Methoxy-substituted pyrazoleAnti-inflammatoryIn vivoED50 = 62.61, 55.83, 58.49 µmol/kg[9]

Nonsteroidal anti-inflammatory drugs (NSAIDs) and many pyrazole derivatives exert their effect by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs to minimize side effects.[15]

COX_Inhibition_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs Inhibitor Aminopyrazole Derivative Inhibitor->Inhibition Inhibition->COX

References

A Comparative Guide to the Synthesis of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through the cyclocondensation of a β-keto nitrile with hydrazine. A prominent alternative approach involves a multi-component reaction strategy. Below is a summary of the key quantitative data for these routes.

ParameterRoute 1: Condensation of Ethyl 2-Cyano-3-oxobutanoate with HydrazineRoute 2: One-Pot Multi-Component Reaction
Starting Materials Ethyl 2-cyano-3-oxobutanoate, Hydrazine HydrateEthyl acetoacetate, Malononitrile, Hydrazine Hydrate, Aryl Aldehyde
Key Reagents/Catalysts Ethanol (solvent)Citric Acid (catalyst), Water (solvent)[1]
Reaction Time Not explicitly stated, typically a few hours30-45 minutes[1]
Reaction Temperature Reflux80°C[1]
Yield High (specific yield not provided in general procedures)Good to Excellent (up to 95%)[1]
Purification RecrystallizationFiltration and washing with water[1]

Synthetic Route Diagrams

To visually compare the synthetic pathways, the following diagrams illustrate the logical flow of each route.

G cluster_0 Route 1: β-Keto Nitrile Condensation cluster_1 Route 2: One-Pot Multi-Component Reaction EAA Ethyl Acetoacetate ECB Ethyl 2-cyano-3-oxobutanoate EAA->ECB EtCN Ethyl Cyanoacetate EtCN->ECB NaOEt Sodium Ethoxide NaOEt->ECB Claisen Condensation Product1 This compound ECB->Product1 HH1 Hydrazine Hydrate HH1->Product1 Cyclization EAA2 Ethyl Acetoacetate Product2 Pyranopyrazole Derivative EAA2->Product2 MN Malononitrile MN->Product2 HH2 Hydrazine Hydrate HH2->Product2 ArCHO Aryl Aldehyde ArCHO->Product2 Catalyst Citric Acid Catalyst->Product2 One-Pot

Caption: Comparative workflow of the two main synthetic routes.

Experimental Protocols

Route 1: Condensation of Ethyl 2-Cyano-3-oxobutanoate with Hydrazine

This is the most direct and widely recognized method for preparing the target compound. The synthesis involves two key steps: the preparation of the β-keto nitrile precursor and its subsequent cyclization.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

The preparation of ethyl 2-cyano-3-oxobutanoate can be achieved via a Claisen condensation of ethyl acetoacetate and ethyl cyanoacetate.

  • Materials: Sodium metal, absolute ethanol, diethyl ether, ethyl acetoacetate, ethyl cyanoacetate, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving metallic sodium in absolute ethanol.

    • To the sodium ethoxide solution, add diethyl ether and cool the mixture.

    • Add ethyl acetoacetate to the stirred mixture.

    • Subsequently, add ethyl cyanoacetate dropwise while maintaining the temperature.

    • Allow the reaction to proceed overnight at room temperature.

    • Acidify the reaction mixture with hydrochloric acid.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-cyano-3-oxobutanoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Note on Regioselectivity: The reaction of the unsymmetrical β-keto nitrile with hydrazine hydrate generally yields the 5-aminopyrazole isomer as the major product. This is due to the initial nucleophilic attack of the more nucleophilic nitrogen of hydrazine at the more electrophilic ketone carbonyl, followed by cyclization onto the nitrile group.

Route 2: One-Pot Multi-Component Synthesis of a Related Pyranopyrazole

While not a direct synthesis of the target molecule, this one-pot, four-component reaction highlights an efficient method for constructing a pyrazole ring fused to a pyran ring, which may be of interest for generating structural analogs.[1]

  • Materials: Hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, malononitrile, citric acid, water.

  • Procedure:

    • In a round-bottom flask, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the desired aldehyde (1 mmol), and malononitrile (1 mmol) in water (1 mL).[1]

    • Add 20 mol% of citric acid to the mixture.[1]

    • Heat the reaction mixture at 80°C with constant stirring for the appropriate time (typically 30-45 minutes), monitoring the reaction progress by TLC.[1]

    • After completion, the crude product precipitates and can be separated by filtration.[1]

    • Wash the solid product with water to remove the catalyst and then air-dry.[1]

This guide provides a foundational understanding of the synthetic approaches to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. For the direct synthesis of the title compound, the condensation of ethyl 2-cyano-3-oxobutanoate with hydrazine remains the most established and reliable method.

References

Differentiating Aminopyrazole Regioisomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of regioisomers is a critical step in chemical synthesis and drug discovery. Aminopyrazoles, key building blocks in medicinal chemistry, often present as regioisomeric mixtures of 3-aminopyrazole and 5-aminopyrazole. This guide provides a comprehensive comparison of their spectroscopic data, supported by experimental details, to facilitate their differentiation.

The electronic and steric differences arising from the position of the amino group on the pyrazole ring lead to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide focuses on the comparative analysis of ¹H and ¹³C NMR data for these two primary regioisomers.

Spectroscopic Data Comparison

The key to distinguishing between 3-aminopyrazole and 5-aminopyrazole lies in the chemical shifts and coupling patterns observed in their NMR spectra. The electron-donating amino group significantly influences the electron density distribution within the pyrazole ring, leading to characteristic differences in the shielding of the ring protons and carbons.

Below is a summary of the reported ¹H and ¹³C NMR spectroscopic data for 3-aminopyrazole and 5-aminopyrazole.

Table 1: ¹H NMR Spectroscopic Data of Aminopyrazole Regioisomers (in DMSO-d₆)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Aminopyrazole H45.45 - 5.52d~2
H57.29 - 7.33d~2
NH/NH₂4.7 - 7.05br s-
5-Aminopyrazole H3~7.4s-
H4~5.3s-
NH/NH₂-br s-

Note: The chemical shifts for NH/NH₂ protons are broad and can vary depending on concentration and temperature. They typically disappear upon D₂O exchange. Data for 5-aminopyrazole is estimated based on related structures due to limited availability of direct experimental data for the parent compound.

Table 2: ¹³C NMR Spectroscopic Data of Aminopyrazole Regioisomers (in DMSO-d₆)

CompoundCarbonChemical Shift (δ, ppm)
3-Aminopyrazole C3~155
C4~95
C5~130
5-Aminopyrazole C3~140
C4~85
C5~150

Note: The chemical shifts for 5-aminopyrazole are estimated based on the analysis of substituted analogs and general principles of substituent effects on pyrazole rings.

Experimental Protocols

The following provides a general methodology for acquiring NMR spectra for the characterization of aminopyrazole regioisomers.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the aminopyrazole sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Thoroughly mix the solution to ensure homogeneity.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H field) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-180 ppm.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Logical Workflow for Regioisomer Differentiation

The differentiation of 3-aminopyrazole and 5-aminopyrazole can be achieved through a systematic analysis of their NMR spectra. The following workflow outlines the key decision points.

G start Acquire 1H and 13C NMR Spectra in DMSO-d6 h1_analysis Analyze 1H NMR Spectrum start->h1_analysis c13_analysis Analyze 13C NMR Spectrum start->c13_analysis h1_protons Observe number and multiplicity of pyrazole ring protons h1_analysis->h1_protons c13_shifts Examine chemical shifts of pyrazole ring carbons c13_analysis->c13_shifts two_doublets Two doublets observed for ring protons? h1_protons->two_doublets isomer_3_amino Identified as 3-Aminopyrazole two_doublets->isomer_3_amino Yes two_singlets Two singlets observed for ring protons? two_doublets->two_singlets No confirmation Confirmation of Regioisomer Assignment isomer_3_amino->confirmation isomer_5_amino Identified as 5-Aminopyrazole two_singlets->isomer_5_amino Yes two_singlets->confirmation No/Unclear isomer_5_amino->confirmation c3_downfield Is C3 signal significantly downfield (~155 ppm)? c13_shifts->c3_downfield c3_downfield->isomer_3_amino Yes c5_downfield Is C5 signal significantly downfield (~150 ppm)? c3_downfield->c5_downfield No c5_downfield->isomer_5_amino Yes c5_downfield->confirmation No/Unclear

Caption: Workflow for aminopyrazole regioisomer differentiation using NMR data.

By following this structured approach and comparing the acquired experimental data with the reference values provided, researchers can confidently and accurately determine the regiochemistry of their aminopyrazole samples.

Comparative Cytotoxicity of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its analogs, offering insights into their potential as anticancer agents. The information presented is curated from preclinical studies to aid in the strategic design and development of novel pyrazole-based therapeutics.

Summary of In Vitro Cytotoxicity

The cytotoxic potential of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. While the core structure of this compound itself has not been extensively reported as a potent cytotoxic agent, structural modifications can dramatically enhance its anticancer activity. Research indicates that 3-methyl substituted 5-aminopyrazoles generally exhibit low anticancer effects.[1] In contrast, the introduction of larger aromatic or heterocyclic moieties at various positions on the pyrazole ring can lead to compounds with significant cytotoxic and antiproliferative activities against a range of cancer cell lines.

Below is a table summarizing the in vitro cytotoxicity (IC50 values) of various pyrazole analogs from different studies. This data highlights the structure-activity relationships (SAR) that govern the anticancer potential of this class of compounds.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Indolo-pyrazoles grafted with thiazolidinone (e.g., 6c, 6aa) HCT-116 (Colon)9.02, 10.79[2]
SK-MEL-28 (Melanoma)-[2]
A549 (Lung)-[2]
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 15, 16) NCI 60 Cell Panel0.018 - 9.98[3]
Pyrazolo[1,5-a]pyrimidine and Schiff base derivatives (e.g., 7f, 12j) Human Cancer Cell Lines0.085, 9.294[4]
Pyrazole with benzo[d]thiazole derivatives (e.g., 8l) MDA-MB-231 (Breast)2.41[5]
MCF-7 (Breast)2.23[5]
HepG2 (Liver)3.75[5]
SMMC-7721 (Liver)2.31[5]
1,3,5-trisubstituted-1H-pyrazole derivatives (e.g., 10b, 10c) MCF-7 (Breast)Potent[6]
A549 (Lung)Potent[6]
PC-3 (Prostate)Potent[6]
Pyrazole-based aurone analogs (e.g., 8e, 8f) AGS (Gastric)6.5, 6.6[7]

Experimental Protocols

A standardized method for assessing the in vitro cytotoxicity of these compounds is crucial for reproducible and comparable results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for evaluating cell viability.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is a generalized procedure based on common practices for evaluating the cytotoxicity of chemical compounds against adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Mechanisms of Action

The cytotoxic effects of pyrazole derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Below are diagrams representing some of the common pathways targeted by this class of compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Pyrazole Analogs compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Fig. 1: General workflow for in vitro cytotoxicity screening using the MTT assay.

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through various signaling cascades, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[8]

apoptosis_pathway cluster_cell Cancer Cell pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 bax Bax (Pro-apoptotic) pyrazole->bax ros->bax caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Simplified representation of an apoptosis induction pathway by pyrazole derivatives.

The inhibition of key kinases involved in cell cycle progression and signaling is another common mechanism of action for pyrazole-based anticancer agents. For instance, some pyrazolo[3,4-d]pyrimidines are known to inhibit Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

cdk_pathway cluster_cell_cycle Cell Cycle Regulation pyrazole Pyrazolo[3,4-d]pyrimidine cyclinE_CDK2 Cyclin E / CDK2 pyrazole->cyclinE_CDK2 cyclinD_CDK46 Cyclin D / CDK4/6 cyclinD_CDK46->cyclinE_CDK2 G1_S_transition G1-S Transition cyclinE_CDK2->G1_S_transition cell_proliferation Cell Proliferation G1_S_transition->cell_proliferation

Fig. 3: Inhibition of the CDK2-mediated cell cycle progression by pyrazole analogs.

References

validating the structure of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural validation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its analogs, leveraging single-crystal X-ray diffraction. This guide provides a comparative analysis of crystallographic data from closely related compounds, offering a robust framework for researchers in medicinal chemistry and drug development.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For novel therapeutic agents, unambiguous structural confirmation is a prerequisite for understanding structure-activity relationships and for rational drug design. In the case of substituted pyrazoles, a class of heterocyclic compounds with diverse pharmacological properties, X-ray crystallography stands as the gold standard for structural elucidation. This guide presents a comparative overview of the crystallographic data for derivatives of this compound, providing key structural parameters and a detailed experimental workflow.

Comparative Crystallographic Data of Pyrazole Derivatives

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected molecular geometry and crystal packing. The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of similar pyrazole compounds. These data serve as a valuable reference for the structural validation of new analogs.

ParameterEthyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[1]Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[2]
Chemical Formula C₇H₁₁N₃O₂SC₁₃H₁₅N₃O₄S
Molecular Weight 201.25 g/mol 309.34 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.0012 (7)6.27869 (7)
b (Å) 7.5870 (8)15.43607 (12)
c (Å) 10.1055 (10)15.27141 (13)
α (°) 81.038 (2)90
β (°) 72.173 (2)96.2633 (9)
γ (°) 65.643 (1)90
Volume (ų) 465.26 (8)1471.24 (2)
Z 24
Temperature (K) 273 (2)100
Radiation Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54184 Å)
Reflections Collected 231751079
Independent Reflections 16243043
R-factor (R1) 0.0440.027
wR-factor (wR2) 0.1270.074

Experimental Protocol for Single-Crystal X-ray Diffraction

The following provides a generalized methodology for the structural determination of pyrazole derivatives via single-crystal X-ray crystallography, based on established protocols[1][2].

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents include methanol, ethanol, or ethyl acetate.

  • The process can take several days to a week at room temperature.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a CCD area detector.

  • The crystal is maintained at a constant low temperature (e.g., 100 K or 273 K) to minimize thermal vibrations.

  • Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used.

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution:

  • The collected diffraction data are processed to yield a set of unique reflections with their intensities.

  • The crystal system and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods.

  • Initial atomic positions are determined from the electron density map.

4. Structure Refinement:

  • The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refinement converges to provide the precise bond lengths, bond angles, and torsional angles of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for validating the structure of a small molecule using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_validation Validation & Reporting synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation cif_report Crystallographic Information File (CIF) Generation validation->cif_report

Workflow for X-ray Crystallography.

Alternative Methodologies for Structural Characterization

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques are essential for a comprehensive characterization, particularly for the compound's structure in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms in a molecule. Techniques like COSY, HSQC, and HMBC can help to piece together the molecular skeleton. For pyrazole derivatives, NMR can confirm the presence and relative positions of substituents on the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the amino (N-H), ester (C=O), and methyl (C-H) groups in the target molecule.

References

Pyrazole Carboxylates: A Comparative Analysis of Their Role as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazole carboxylates and their derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their versatile scaffold allows for structural modifications that lead to potent and selective inhibition of various key enzymes involved in pathological processes. This guide provides a comparative analysis of pyrazole carboxylates as inhibitors of several critical enzyme families, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiproliferative and anti-inflammatory drugs.[1][2] Pyrazole carboxylates have emerged as potent inhibitors of DHODH from various organisms, including the malaria parasite Plasmodium falciparum (PfDHODH).

Comparative Inhibitory Activity against DHODH
Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylatesMethyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylatePfDHODH2.9 ± 0.3[3]
Pyrazole-4-carboxylatesCompound 18 (an N-Aryl-5-hydroxy-1H-pyrazole-4-carboxylate)PfDHODH~30% inhibition (concentration not specified)[1]
2-(3-alkoxy-1H-pyrazol-1-yl)azines5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineHuman DHODHMore active than Brequinar[4]
Signaling Pathway: De Novo Pyrimidine Biosynthesis

The inhibition of DHODH disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This blockage leads to cell cycle arrest and is particularly effective against rapidly proliferating cells like cancer cells and parasites.[5]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine CAD CAD (Trifunctional enzyme) Glutamine->CAD + Aspartate + HCO3- DHO Dihydroorotate CAD->DHO DHO_mito Dihydroorotate DHO->DHO_mito Transport DHODH DHODH DHO_mito->DHODH OA Orotate DHODH->OA CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 OA_cyto Orotate OA->OA_cyto Transport CoQ Coenzyme Q (oxidized) CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC UMPS UMPS OA_cyto->UMPS UMP UMP UMPS->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor Pyrazole Carboxylate Inhibitors Inhibitor->DHODH

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

Lactate Dehydrogenase (LDH) Inhibition

Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[6] In many cancer cells, which rely heavily on glycolysis for energy production (the Warburg effect), LDH is upregulated.[7][8] Therefore, LDH inhibitors are being investigated as potential anticancer therapeutics.

Comparative Inhibitory Activity against LDH
Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Pyrazole-based sulfonamidesNCATS-SM1440LDHA/LDHB0.04[9]
Pyrazole-based sulfonamidesNCATS-SM1441LDHA/LDHB0.04[9]
Hydroxypyrazole-basedNCGC00274266LDH-A~20[10]
Signaling Pathway: Aerobic Glycolysis (Warburg Effect)

Inhibition of LDH blocks the regeneration of NAD+ from NADH, which is necessary to sustain high rates of glycolysis.[3] This leads to a reduction in ATP production and can induce cell death in cancer cells that are dependent on this metabolic pathway.

LDH_Pathway Glucose Glucose Glycolysis Glycolysis (10 steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_glyc 2 ATP Glycolysis->ATP_glyc LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Mito Mitochondria (Oxidative Phosphorylation) Pyruvate->Mito Normal Cells (Aerobic) Lactate Lactate LDH->Lactate Cancer Cells (Anaerobic/Warburg) NAD NAD+ LDH->NAD NAD->Glycolysis required to sustain glycolysis NADH NADH NADH->LDH ATP_oxphos ~36 ATP Mito->ATP_oxphos Inhibitor Pyrazole Carboxylate Inhibitors Inhibitor->LDH Assay_Workflow start Start prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor dilutions) start->prep plate Plate Setup in 96-well Plate (Controls, Test Compounds) prep->plate preincubate Enzyme-Inhibitor Pre-incubation plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (e.g., Absorbance/Fluorescence over time) initiate->measure analyze Data Analysis (Calculate rates, % inhibition) measure->analyze ic50 Determine IC50/Ki Values analyze->ic50 end End ic50->end

References

Validating In Vitro Efficacy of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating novel pyrazole compounds. It includes detailed experimental protocols, comparative data, and visualizations to support the evaluation of these promising therapeutic agents.

The discovery of novel pyrazole-based compounds continues to be a significant area of interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. Rigorous in vitro validation is a critical first step in the drug discovery pipeline to characterize the biological activity and mechanism of action of these new chemical entities. This guide outlines key in vitro assays, presents their methodologies, and offers a comparative summary of data for hypothetical novel pyrazole compounds against established alternatives.

Comparative Performance of Novel Pyrazole Compounds

The following tables summarize the in vitro activity of three novel pyrazole compounds (PYZ-1, PYZ-2, and PYZ-3) in comparison to the standard drugs, Doxorubicin and Celecoxib.

Table 1: Anti-proliferative Activity against Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
PYZ-1 5.2 ± 0.48.1 ± 0.66.5 ± 0.5
PYZ-2 2.8 ± 0.34.5 ± 0.43.1 ± 0.3
PYZ-3 10.5 ± 0.915.2 ± 1.212.8 ± 1.1
Doxorubicin 0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Table 2: Kinase Inhibitory Activity (IC50 in µM)

CompoundCDK2/Cyclin AVEGFR-2
PYZ-1 1.5 ± 0.22.1 ± 0.3
PYZ-2 0.8 ± 0.11.2 ± 0.2
PYZ-3 5.2 ± 0.67.8 ± 0.9
Roscovitine (CDK2) 0.2 ± 0.05-
Sorafenib (VEGFR-2) -0.09 ± 0.01

Table 3: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)

CompoundCOX-2 Inhibition
PYZ-1 3.5 ± 0.4
PYZ-2 1.8 ± 0.2
PYZ-3 8.1 ± 0.7
Celecoxib 0.05 ± 0.01

Key In Vitro Assay Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Novel pyrazole compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the pyrazole compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (CDK2/VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin A or VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., Histone H1 for CDK2, a synthetic peptide for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the pyrazole compounds in kinase buffer.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2 µL of the kinase enzyme solution.

  • Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Materials:

  • Human cancer cell lines

  • Novel pyrazole compounds

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the pyrazole compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflow

Understanding the cellular pathways affected by novel compounds and the experimental process for their validation is crucial. The following diagrams, created using the DOT language, visualize these aspects.

G Experimental Workflow for In Vitro Validation of Novel Pyrazole Compounds cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Data Analysis & Lead Selection synthesis Synthesis of Novel Pyrazole Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity hit_id Hit Identification cytotoxicity->hit_id kinase_assay Kinase Inhibition Assays (e.g., CDK2, VEGFR-2) hit_id->kinase_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis data_analysis IC50/GI50 Determination & SAR Analysis apoptosis->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: Workflow for the in vitro validation of novel pyrazole compounds.

G JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat P-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene

Caption: The JAK-STAT signaling pathway, a common target for pyrazole compounds.

G PI3K/Akt Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream Phosphorylates response Cellular Responses (Proliferation, Survival) downstream->response

Caption: The PI3K/Akt signaling pathway, often dysregulated in cancer.

A Comparative Guide to Assessing the Purity of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of assessing its purity using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques, and offering a detailed experimental protocol.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a powerful and widely used technique for purity determination, other methods can also be employed. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput. A comparison of common analytical techniques is presented below.

Table 1: Comparison of Analytical Methods for Purity Determination

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, excellent for quantification, applicable to a wide range of compounds, non-destructive.Requires method development, may require expensive columns and solvents.Routine quality control, purity profiling, and quantification of the main component and impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high resolution.Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantification (qNMR).[1]Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze, requires expensive instrumentation.Structure elucidation of the main compound and impurities, can be used for absolute purity determination.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information.Can be destructive, quantification can be challenging without appropriate standards.Identification of unknown impurities, confirmation of molecular weights.
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a thin layer of adsorbent.Simple, rapid, and inexpensive.[2]Primarily qualitative, lower resolution and sensitivity compared to HPLC.Rapid monitoring of reaction progress and preliminary purity checks.[2]
Proposed HPLC Method and Representative Data

A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar heterocyclic compounds like pyrazole derivatives.[3][4][5] The following table outlines a proposed set of chromatographic conditions and presents hypothetical data for the analysis of this compound and its potential impurities. Potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions during synthesis.[6]

Table 2: Representative Chromatographic Data for Purity Assessment by RP-HPLC

Compound Retention Time (min) Peak Area (%) Resolution (Rs) Potential Identity
Impurity 12.50.15-Highly polar starting material
Impurity 24.20.303.5Synthesis byproduct
This compound 5.8 99.50 4.1Main Compound
Impurity 37.10.052.8Regioisomer

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a general method for determining the purity of this compound. Method validation is required to ensure its suitability for a specific purpose.

1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)[4][7]

  • Methanol (for sample preparation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid). For example, an isocratic mobile phase could be Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[4][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main compound).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15-20 minutes to ensure elution of any late-eluting impurities.

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the required volume of the acetonitrile and water mixture. Add 0.1% formic acid and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability Before sample analysis, inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by the area normalization method.

6. Calculation of Purity Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase (e.g., ACN/H2O with 0.1% Formic Acid) B Prepare Standard Solution (1 mg/mL in Methanol) C Prepare Sample Solution (1 mg/mL in Methanol) D System Equilibration C->D E Blank Injection (Methanol) D->E F Standard Injection (System Suitability) E->F G Sample Injection F->G H Integrate Chromatogram Peaks G->H I Calculate Purity (Area % Method) H->I J Generate Final Report I->J Result Purity Assessment Complete J->Result

Caption: Workflow for HPLC purity assessment of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step procedure for the proper disposal of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a common heterocyclic building block in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Hazard Profile and Safety Considerations

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

Due to these potential health effects, this compound must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous chemical waste. Under no circumstances should it be discarded down the drain or in regular solid waste streams.[3][4][5]

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

Caption: Hazard classifications for this compound according to the Globally Harmonized System.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This protocol is a synthesis of general best practices for hazardous laboratory waste.[6][7][8]

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.[9]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound powder in a dedicated, sealable, and chemically compatible container.[9] This container should be clearly labeled as "Hazardous Waste."[6][7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing papers, contaminated gloves, or absorbent pads, should be placed in the same designated solid hazardous waste container.[9]

  • Empty Containers: Original containers of the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8] The rinsate must be collected and disposed of as hazardous liquid waste.[7][8] After triple-rinsing, the defaced container can often be disposed of as regular trash, but institutional policies may vary.[7][8]

  • Liquid Waste (Solutions): If the compound is in a solution, it must be collected in a separate, compatible, and clearly labeled "Hazardous Waste" container for liquid chemical waste. Do not mix with incompatible waste streams.[6][10]

3. Labeling the Waste Container:

  • The hazardous waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[6][8]

  • The label must include:

    • The words "Hazardous Waste".[6][10]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • An accurate list of all constituents and their approximate concentrations if it is a mixture.[10]

    • The date when waste was first added to the container.[10]

    • The name of the principal investigator and the laboratory location (building and room number).[6]

4. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[9]

  • This area should be well-ventilated and secure.[4]

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[10]

5. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[6][9]

  • Do not attempt to transport the hazardous waste yourself.[8] The ultimate disposal should be handled by a licensed professional waste disposal service, which typically involves high-temperature incineration for such compounds.[9][11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Identify Waste Type A->B C Solid Waste (Unused chemical, contaminated items) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Empty Container B->E Container F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Triple-Rinse Container E->H K Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date, PI Info F->K G->K I Collect Rinsate in Liquid Waste H->I J Dispose of Defaced Container (per institutional policy) H->J I->G L Store in Designated, Secure, and Ventilated Area K->L M Arrange for EHS Pickup L->M N Professional Disposal (e.g., Incineration) M->N

Caption: Workflow for the proper disposal of this compound.

This comprehensive approach to waste management is crucial for the safety of laboratory personnel and the preservation of environmental health. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and procedures may vary.[4][9]

References

Personal protective equipment for handling ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Summary

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, appropriate precautions must be taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in a Ventilated Enclosure Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Weighing Large Quantities (>1g) or Handling Outside a Ventilated Enclosure Chemical safety gogglesNitrile or neoprene glovesLaboratory coatN95 or P95 dust mask[4][5]
Handling Solutions of the Compound Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a fume hood
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant apron or gownN95 or P95 dust mask (for powder spills)

Glove Selection Considerations:

When handling esters and amines, it is important to select gloves with adequate chemical resistance. Butyl rubber gloves offer good protection against esters and ketones[6][7]. Nitrile gloves are also a suitable option for many applications involving esters and provide good resistance to weak acids and bases[8][9]. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical[4].

Operational Plan: Safe Handling Protocol

Adhering to a standardized operational plan minimizes the risk of exposure and contamination.

Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure[10][11].

  • Cover the work surface with absorbent bench paper[10].

  • Ensure that an eyewash station and safety shower are readily accessible[12].

  • Assemble all necessary equipment, including spatulas, weigh boats, and labeled containers, before handling the chemical.

Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • When weighing the solid, use a spatula to transfer the powder to a weigh boat. Avoid creating dust by handling the material gently[10][12].

  • Keep the container of the chemical closed when not in use[10].

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • After handling, decontaminate the work area with an appropriate solvent and wipe it clean.

  • Wash hands thoroughly with soap and water after removing gloves[4].

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step Procedure Rationale
1. Waste Segregation Collect all waste materials containing this compound separately from other waste streams. This includes excess solid, contaminated gloves, weigh boats, and absorbent paper.To prevent cross-contamination and ensure proper disposal of hazardous waste[4][13].
2. Containerization Place the segregated waste into a clearly labeled, sealable, and chemically compatible waste container.To safely contain the hazardous waste and prevent leaks or spills[4][13].
3. Labeling Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.To ensure proper identification and handling of the waste by disposal personnel.
4. Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.To safely store hazardous waste prior to its collection and disposal[4][13].
5. Disposal Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company, following your institution's established procedures.To ensure that the hazardous waste is disposed of in an environmentally responsible and compliant manner[4][13].

Visual Workflows

The following diagrams illustrate the key processes for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood Preferred) cover_surface Cover Work Surface prep_area->cover_surface safety_equip Verify Eyewash/Shower Access cover_surface->safety_equip gather_materials Assemble All Materials safety_equip->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Carefully (Avoid Dust) don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve close_container Keep Container Closed dissolve->close_container decontaminate Decontaminate Work Area close_container->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Package and Label Waste for Disposal segregate_waste->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands

Standard Operating Procedure for Handling this compound.

decision decision ppe_action ppe_action start Start: Assess Task task_type What is the task? start->task_type spill_response Spill Response? task_type->spill_response Handling Chemical ppe_action_spill Full PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Gown - N95/P95 Respirator spill_response->ppe_action_spill Yes weigh_solid Weighing Solid? spill_response->weigh_solid No large_qty Large Quantity (>1g)? weigh_solid->large_qty Yes handle_solution Handling Solution? weigh_solid->handle_solution No ppe_action_large Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - N95/P95 Respirator large_qty->ppe_action_large Yes ppe_action_small Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat large_qty->ppe_action_small No ppe_action_solution Solution PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat handle_solution->ppe_action_solution Yes

Decision-Making Workflow for PPE Selection.

References

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Retrosynthesis Analysis

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ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.